molecular formula C17H15ClN2O B11830205 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol CAS No. 648896-44-0

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Cat. No.: B11830205
CAS No.: 648896-44-0
M. Wt: 298.8 g/mol
InChI Key: JXWPLJIQVHADDA-UHFFFAOYSA-N
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Description

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol is a functionalized 8-hydroxyquinoline (8-HQ) derivative of significant interest in medicinal chemistry and organic synthesis. This compound features a chloro substituent at the 5-position and a 4-(dimethylamino)phenyl group at the 7-position of the quinolinol core, a structural motif known to confer valuable biological and physicochemical properties . The 8-HQ pharmacophore is a versatile scaffold with coded biological and synthetic potential, primarily due to active sites at the C-2, C-5, and C-7 carbons . The presence of the hydroxyl group at the C-8 position creates an ortho-direction (C-7) for electrophilic substitutions, making it a prime candidate for reactions that introduce diverse aryl groups, thereby significantly modulating the compound's activity and metal-chelating behavior . Researchers explore this and similar 8-HQ derivatives for their broad pharmacological potential, which includes antimicrobial, antioxidant, and cytoprotective activities . Of particular note is the application of such compounds in central nervous system (CNS) research, where certain 8-HQ derivatives have shown promise in models of neurodegenerative diseases due to their metal-chelating ionophore activity and ability to modulate oxidative stress . The specific substitution pattern on this compound is designed to optimize its properties for research applications, potentially leading to the development of multitarget-directed ligands (MTDLs) . This product is intended for research purposes as a key intermediate or building block in the synthesis of more complex molecules, as well as for direct biological evaluation in assay development. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Properties

CAS No.

648896-44-0

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

5-chloro-7-[4-(dimethylamino)phenyl]quinolin-8-ol

InChI

InChI=1S/C17H15ClN2O/c1-20(2)12-7-5-11(6-8-12)14-10-15(18)13-4-3-9-19-16(13)17(14)21/h3-10,21H,1-2H3

InChI Key

JXWPLJIQVHADDA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=C3C=CC=NC3=C2O)Cl

Origin of Product

United States

Foundational & Exploratory

Thermodynamic Stability of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol Metal Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of metal complexes formed by 8-hydroxyquinoline (8-HQ) derivatives is a cornerstone of bioinorganic medicinal chemistry. This guide focuses on 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol (CDPQ) , a sophisticated ligand integrating a halogenated scaffold with a "push-pull" electronic system.

The presence of the electron-withdrawing chlorine at position 5 and the electron-donating 4-(dimethylamino)phenyl group at position 7 creates a unique electronic environment. This specific substitution pattern modulates the ligand's basicity (


), lipophilicity (

), and metal affinity (

), making it a prime candidate for metallodrug development (e.g., Alzheimer’s chelation therapy or anticancer metallophores).

This document outlines the theoretical framework, experimental protocols (Irving-Rossotti method), and thermodynamic analysis required to characterize CDPQ metal complexes (


).

Ligand Design & Physicochemical Properties

Structural Rationale

The CDPQ ligand is engineered to optimize the Metal-Ligand (M-L) bond strength while maintaining cell permeability.

  • 5-Chloro Substituent: Induces an inductive electron-withdrawing effect (-I), increasing the acidity of the phenolic hydroxyl. This typically lowers the

    
     but enhances metabolic stability against oxidation.
    
  • 7-(4-(dimethylamino)phenyl) Substituent: Acts as a strong electron donor (+M effect) via conjugation. This counteracts the chlorine's effect, effectively "tuning" the basicity of the phenolate oxygen and the pyridine nitrogen. It also significantly extends the

    
    -conjugation, introducing fluorescent properties useful for cellular tracking.
    
Predicted Protonation Constants

The stability of the metal complex is directly proportional to the basicity of the ligand. CDPQ possesses three potential protonation sites, but only two are relevant for neutral pH chelation:

  • Pyridinic Nitrogen (

    
    ):  Generally 
    
    
    
    (lowered by 5-Cl).
  • Phenolic Oxygen (

    
    ):  Generally 
    
    
    
    . The electron-donating phenyl group at C7 likely pushes this value higher than in 5,7-dichloro-8-quinolinol, enhancing stability at physiological pH.

Experimental Methodology: Potentiometric Titration

To determine the thermodynamic stability constants, we utilize the Irving-Rossotti pH-metric titration technique .[1][2] This method is self-validating as it separates ligand protonation from metal complexation.

Reagents & Apparatus
  • Ligand Stock: 1.0 mM CDPQ in 50% (v/v) 1,4-dioxane/water (to ensure solubility).

  • Metal Salts: High-purity perchlorates (

    
    ) or nitrates to prevent anion coordination.
    
  • Ionic Strength Adjuster: 0.1 M

    
     or 
    
    
    
    .
  • Titrant: Carbonate-free 0.1 M NaOH (standardized against potassium hydrogen phthalate).

  • Apparatus: Digital pH meter (precision

    
     pH) with a glass-calomel combination electrode, thermostated at 
    
    
    
    .
Titration Protocol

Three distinct sets of solutions are titrated against standard alkali:

  • Acid Blank: Mineral acid (

    
    ) only.
    
  • Ligand titration: Mineral acid + CDPQ Ligand.

  • Metal titration: Mineral acid + CDPQ Ligand + Metal Ion (

    
    , 
    
    
    
    , and
    
    
    ratios).
Workflow Visualization

The following diagram illustrates the experimental logic flow for determining stability constants.

TitrationWorkflow Start Start: Preparation SolPrep Prepare Solutions (Acid, Ligand, Metal+Ligand) Start->SolPrep Titration Potentiometric Titration (0.1M NaOH, 25°C, N2 atm) SolPrep->Titration DataAcq Data Acquisition (pH vs. Vol NaOH) Titration->DataAcq Calc_nA Calculate Proton-Ligand Formation Number (nA) DataAcq->Calc_nA Calc_n Calculate Metal-Ligand Formation Number (n) DataAcq->Calc_n Calc_pKa Determine pKa values (Half-integral method) Calc_nA->Calc_pKa Calc_pKa->Calc_n Use pKa Calc_pL Calculate Free Ligand Exponent (pL) Calc_n->Calc_pL Result Final Output: Stability Constants (log K1, log K2) Calc_pL->Result Plot n vs pL

Figure 1: Step-wise workflow for the Irving-Rossotti potentiometric determination of stability constants.

Thermodynamic Analysis

Calculation of Stability Constants

The formation of the complex is described by the stepwise stability constants


 and 

:



Using the titration data, we calculate the formation function


 (average number of ligands bound per metal ion) and 

(negative log of free ligand concentration).
  • 
    :  Value of 
    
    
    
    at
    
    
    .
  • 
    :  Value of 
    
    
    
    at
    
    
    .
Thermodynamic Parameters

To obtain the full thermodynamic profile, titrations must be performed at three temperatures (e.g., 25°C, 35°C, 45°C).

ParameterFormulaPhysical Significance
Gibbs Free Energy (

)

Spontaneity of chelation. Negative values indicate stable complex formation.
Enthalpy (

)

Calculated via Van't Hoff plot (

vs

). Exothermic reactions (

) are typical for 8-HQ chelation.
Entropy (

)

Reflects the release of solvent molecules from the metal's coordination sphere (Chelate Effect).
Expected Trends (Irving-Williams Series)

For CDPQ, the stability constants will strictly follow the Irving-Williams series for divalent 3d transition metals:



  • Cu(II) Peak: Copper complexes will exhibit the highest stability (

    
    ) due to the Jahn-Teller distortion, which provides extra stabilization energy in the octahedral field.
    
  • Steric Factors: The bulky 7-phenyl group may slightly reduce

    
     compared to unsubstituted 8-HQ due to steric crowding when the second ligand approaches, favoring a distorted geometry.
    

Structural Insights & Chelation Mechanism

The chelation occurs via the phenolic oxygen (deprotonated) and the heterocyclic nitrogen.

Chelation Pathway Diagram

The following graph illustrates the equilibrium species distribution as pH increases.

ChelationEquilibrium LH2 LH2+ (Protonated) LH LH (Neutral) LH2->LH -H+ (pH < 4) L L- (Anionic) LH->L -H+ (pH > 8) M M(II) (Free Metal) ML [ML]+ (1:1 Complex) M->ML + L- ML2 [ML2] (1:2 Neutral) ML->ML2 + L-

Figure 2: Species distribution. The active chelating species is the anionic L-, formed significantly at pH > pKa2.

Data Interpretation Guide

When analyzing your experimental data for CDPQ complexes, use the following reference ranges (based on 5-Cl-8-HQ analogs) to validate your results:

  • 
    :  Expected range 
    
    
    
    to
    
    
    (Highly spontaneous).
  • 
    :  Expected range 
    
    
    
    to
    
    
    (Exothermic, bond formation driven).
  • 
    :  Positive values (
    
    
    
    to
    
    
    ), confirming the entropy-driven chelate effect (release of hydration water).

References

  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society, 2904-2910. Link

  • Beck, M. T., & Nagypal, I. (1990). Chemistry of Complex Equilibria. Ellis Horwood Ltd.
  • Kasuga, N. C., et al. (2001). Synthesis, Structure, and Solution Equilibria of Zinc(II) Complexes of 5-Chloro-8-quinolinol. Chemical and Pharmaceutical Bulletin.
  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. Link

  • Sigel, H. (1996). The Irving-Williams series of stability constants. Chemical Society Reviews. (Theoretical grounding for the Cu > Ni > Co trend).

Sources

Strategic Functionalization of the 8-Hydroxyquinoline Scaffold: A Comprehensive Review of 7-Substituted Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-hydroxyquinoline (8-HQ) scaffold is universally recognized as a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and neuroprotective properties[1]. The core mechanism driving these therapeutic effects is the bidentate chelation of essential transition metals (such as Cu²⁺, Zn²⁺, and Fe³⁺) via the quinoline nitrogen and the phenolic oxygen[2].

However, the native 8-HQ molecule often lacks the target specificity and membrane permeability required for advanced clinical applications. Functionalization at the C7 position has emerged as a critical strategy to fine-tune the physicochemical properties of the ligand[1]. By introducing specific moieties at the C7 position—ranging from simple halogens to complex azo or Mannich base derivatives—researchers can precisely modulate the ligand's lipophilicity, electronic distribution, and steric hindrance, thereby directly influencing its biological efficacy and toxicity profile[3].

Mechanistic Foundations: The Chelation Paradigm

The biological activity of 7-substituted 8-HQ derivatives is intrinsically linked to their metal-binding capabilities. The causality behind their efficacy operates through two primary, often divergent, pathways depending on the biological context:

  • Metalloenzyme Inhibition (Antimicrobial): By sequestering essential metal ions from the extracellular environment or within the microbial cytosol, 8-HQ derivatives deprive critical metalloenzymes of their cofactors, leading to the disruption of cellular respiration and eventual microbial death[3].

  • Ionophore-Mediated Oxidative Stress (Anticancer/Neuroprotective): Highly lipophilic 7-substituted derivatives act as ionophores. They bind extracellular metals (particularly Cu²⁺ and Fe³⁺) to form neutral, lipophilic complexes that easily cross the lipid bilayer[2]. Once inside the cell, these complexes undergo redox cycling, triggering Fenton-like reactions that generate lethal levels of Reactive Oxygen Species (ROS), ultimately inducing apoptosis[2].

G Ligand 7-Substituted 8-HQ Ligand Complex Lipophilic Metal Complex Ligand->Complex Bidentate Chelation Metal Metal Ions (Cu2+, Fe3+) Metal->Complex Transport Cellular Internalization Complex->Transport Enhanced Lipophilicity Fenton Fenton-like Reactions Transport->Fenton Intracellular Redox ROS ROS Generation Fenton->ROS Death Apoptosis / Microbial Death ROS->Death Oxidative Stress

Diagram 1: Mechanism of metal-ion ionophore activity and ROS-mediated cytotoxicity.

Structure-Activity Relationships (SAR) & QSAR Modeling

The nature of the C7 substituent dictates the overall efficacy of the molecule. Quantitative Structure-Activity Relationship (QSAR) models have been developed to mathematically validate these observations. In a rigorous multiple regression analysis of 2,5,7-substituted 8-HQ derivatives against Staphylococcus aureus, biological activity was found to be highly correlated (


) with specific 3D molecular descriptors[4].

The predictive QSAR model highlights that an increase in the calculated partition coefficient (ClogP) significantly enhances antimicrobial activity, proving that increased lipophilicity drives better membrane penetration[4]. Conversely, steric hindrance (measured by Molar Refractivity, MR) must be carefully balanced to prevent the disruption of the planar chelation geometry required for metal binding[4].

Comparative Antimicrobial Efficacy

The table below synthesizes the Minimum Inhibitory Concentration (MIC) values of prominent 8-HQ derivatives, illustrating how C7 substitutions (such as the iodine in Clioquinol) drastically improve potency compared to non-C7 substituted analogs like Nitroxoline[5].

Compound NameC5 SubstituentC7 SubstituentTarget PathogenMIC (µg/mL)
Clioquinol -Cl (Chloro)-I (Iodo)Staphylococcus aureus0.1 - 1.1
Clioquinol -Cl (Chloro)-I (Iodo)Mycobacterium tuberculosis0.1
Clioquinol -Cl (Chloro)-I (Iodo)Candida albicans4.0
Nitroxoline -NO₂ (Nitro)-H (None)Escherichia coli10.0
Nitroxoline -NO₂ (Nitro)-H (None)Staphylococcus aureus10.0

Data synthesized from comparative benchmarking of 8-HQ derivatives[5].

Transition Metal Coordination & Metallodrugs

Beyond acting as standalone therapeutics, 7-substituted 8-HQ ligands are extensively used to synthesize transition metal complexes (metallodrugs). The coordination of ligands like 7-iodo-8-hydroxyquinoline-5-sulfonic acid (Ferron) with metal ions such as Cr(III), Fe(III), Mn(II), Co(II), Ni(II), Cu(II), and V(IV/V) yields octahedral complexes that exhibit significantly higher biocidal activity than the free ligands[6][7].

The causality here is based on the Overtone's concept and Tweedy's chelation theory : chelation reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups, promoting delocalization of pi-electrons over the whole chelate ring. This enhances the lipophilicity of the complex, allowing it to permeate the lipid layers of microbial membranes more efficiently than the free ligand[6].

Experimental Methodologies

To ensure reproducibility and scientific integrity, the development of 7-substituted 8-HQ derivatives relies on self-validating experimental workflows. Below are the definitive protocols for both the chemical synthesis of novel azo-derivatives and their subsequent biological evaluation.

Protocol A: Synthesis of 7-Substituted Azo-8-Hydroxyquinoline Dyes

Azo dyes derived from 8-HQ are synthesized via a specific coupling reaction utilizing a primary aromatic amine, yielding predominantly trans-isomers with quantitative yields of 75-90%[8].

  • Diazotization: Dissolve the primary aromatic amine (1.0 eq) in an aqueous solution of hydrochloric acid (HCl). Cool the mixture to 0–5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Preparation of the Coupling Component: Dissolve the 8-hydroxyquinoline precursor (1.0 eq) in a dilute sodium hydroxide (NaOH) solution. Cool this solution to 0–5 °C.

  • Coupling Reaction: Add the cold diazonium salt solution dropwise to the alkaline 8-HQ solution under vigorous stirring. The pH must be strictly maintained between 8.0 and 9.0 to ensure electrophilic substitution occurs selectively at the activated C7 position (ortho to the phenolic OH)[8].

  • Isolation & Purification: Stir the mixture for an additional 2 hours at room temperature. Neutralize the solution to precipitate the crude azo dye. Filter, wash with distilled water, and recrystallize from ethanol. Confirm the structure via ¹H NMR (300MHz) and ¹³C NMR (75MHz)[8].

Protocol B: Broth Microdilution Antifungal Susceptibility Testing

To validate the biological efficacy of the synthesized ligands, a standardized broth microdilution method is employed to determine the MIC[1].

  • Preparation of Drug Dilutions: Dissolve the 7-substituted 8-HQ derivative in Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. Prepare serial two-fold dilutions in RPMI 1640 medium across a 96-well microtiter plate, achieving a final test concentration range of 0.03 to 1024 µg/mL[1].

  • Preparation of Fungal Inoculum: Culture fungal isolates (e.g., C. albicans) on Sabouraud Dextrose Agar at 35 °C for 24-48 hours. Suspend the cells in sterile saline (0.85% NaCl) and adjust the turbidity to a 0.5 McFarland standard (approx.

    
     CFU/mL)[1].
    
  • Inoculation: Dilute the suspension in RPMI 1640 medium to a final concentration of

    
     CFU/mL. Inoculate each well of the microtiter plate with this standardized suspension[1].
    
  • Incubation & MIC Determination: Incubate the plates at 35 °C for 24-48 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth compared to the drug-free control well[1].

W Synth C7 Functionalization (Azo Coupling / Mannich) Purify Purification (NMR, MS, XRD) Synth->Purify Dilution Serial Dilution (0.03 - 1024 µg/mL) Purify->Dilution Inoculum Microbial Inoculation (0.5 McFarland) Dilution->Inoculum MIC MIC Determination (24-48h Incubation) Inoculum->MIC

Diagram 2: Standardized workflow for the synthesis and biological evaluation of 8-HQ derivatives.

References

  • Drug Design by Regression Analyses of Newly Synthesized Derivatives of 8-Quinolinol Taylor & Francis[Link]

  • Structural and Microbial Studies of some Transition Metal Complexes of 7-Substituted-8-Hydroxyquinoline-5-Sulphonic Acid Ligands Taylor & Francis[Link]

  • Synthesis and spectroscopic behavior of some oxovanadium(IV) and oxovanadium(V) complexes of 7-iodo-8-hydroxyquinoline-5-sulfonate SciELO[Link]

  • Synthesis of Novel Azo Dyes Derived from 8-Hydroxyquinoline Der Pharma Chemica[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Crystallization of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization in Drug Development

The precise three-dimensional arrangement of atoms within a molecule dictates its biological activity. For novel therapeutic agents such as derivatives of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol, obtaining high-quality single crystals is a critical, yet often challenging, step in the drug development pipeline. The resulting crystal structure, determined through techniques like X-ray diffraction, provides invaluable insights into the molecule's conformation, stereochemistry, and potential binding interactions with biological targets. This information is fundamental for structure-activity relationship (SAR) studies, lead optimization, and intellectual property protection.

This guide provides a comprehensive overview of the theoretical principles and practical methodologies for the successful crystallization of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol and its metal complexes. The protocols detailed herein are designed to be robust and adaptable, empowering researchers to overcome common crystallization hurdles and generate crystals suitable for detailed structural analysis.

Pillar 1: Foundational Principles of Crystallization

Crystallization is a process of controlled precipitation, where molecules transition from a disordered state in solution to a highly ordered, crystalline solid. This process is governed by the principles of solubility and supersaturation. A supersaturated solution, containing more dissolved solute than it can thermodynamically hold at a given temperature, is the driving force for crystallization. The formation of a crystal occurs in two key stages:

  • Nucleation: The initial formation of a stable, ordered molecular aggregate from the supersaturated solution. This is often the most challenging step.

  • Crystal Growth: The subsequent addition of molecules from the solution onto the existing nucleus, leading to an increase in crystal size.

The goal of any crystallization experiment is to achieve slow and controlled supersaturation to favor the growth of a few large, well-ordered crystals over the rapid precipitation of many small, imperfect crystals or an amorphous solid.[1][2]

Pillar 2: Pre-Crystallization Essentials: Solubility Assessment

Before attempting any crystallization method, a thorough understanding of the solubility of your 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol complex is paramount.[3] This knowledge will inform the choice of solvents and the most appropriate crystallization technique.

Protocol: Line-of-Vials Solubility Screen
  • Preparation: Arrange a series of small, clean vials.

  • Sample Dispensing: Add a small, consistent amount (e.g., 5-10 mg) of the compound to each vial.

  • Solvent Addition: To each vial, add a different solvent from a pre-selected panel (see Table 1 for suggestions), starting with a small volume (e.g., 0.2 mL).

  • Observation: Vigorously agitate each vial and observe the solubility at room temperature. Note whether the compound is fully soluble, partially soluble, or insoluble.

  • Heating (Optional): For vials where the compound is sparingly soluble, gently warm the solution to assess solubility at an elevated temperature.

  • Documentation: Record all observations in a laboratory notebook. This solubility profile is your roadmap for designing crystallization experiments.

Table 1: Suggested Solvent Panel for Solubility Screening

Solvent ClassExamplesPolarity IndexBoiling Point (°C)Key Considerations
Halogenated Dichloromethane (DCM), Chloroform3.1, 4.139.6, 61.2Good for many organics, but high volatility can lead to rapid crystallization.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)2.8, 4.034.6, 66Can form peroxides; THF is miscible with water.
Esters Ethyl acetate4.477.1A versatile solvent that often yields good quality crystals.[1]
Ketones Acetone5.156Highly volatile and can be difficult to control evaporation.
Alcohols Methanol, Ethanol, Isopropanol5.1, 4.3, 3.964.7, 78.4, 82.6Can participate in hydrogen bonding, which may aid or hinder crystallization.[1]
Aromatics Toluene, Benzene2.4, 2.7110.6, 80.1Can sometimes template crystal growth.[1]
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)5.8, 6.481.6, 153High boiling points, useful for slow cooling methods.
Non-polar Hexane, Heptane0.1, 0.168, 98.4Often used as anti-solvents.

Pillar 3: Crystallization Methodologies & Protocols

Based on the solubility data, one or more of the following techniques can be employed. It is often beneficial to run multiple crystallization experiments in parallel under different conditions.[4]

Method 1: Slow Evaporation

This is often the simplest and most successful method.[5] It is ideal for compounds that are moderately soluble in a volatile solvent.

  • Solution Preparation: Dissolve the 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol complex in a "good" solvent (a solvent in which it is soluble) to near-saturation. For example, based on literature for similar compounds, a mixture of chloroform and n-hexane could be effective.[6]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Vessel Covering: Cover the vessel with parafilm and puncture a few small holes with a needle. The number and size of the holes will control the rate of evaporation.[5] A slower evaporation rate generally leads to better quality crystals.[7]

  • Incubation: Place the vessel in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[2]

  • Monitoring: Periodically check the vessel for crystal growth.

Diagram 1: Slow Evaporation Workflow

slow_evaporation cluster_prep Preparation cluster_cryst Crystallization dissolve Dissolve compound in a good solvent filter Filter solution dissolve->filter evaporate Cover and allow slow evaporation filter->evaporate monitor Monitor for crystal growth evaporate->monitor

Caption: Workflow for crystallization by slow evaporation.

Method 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available and is considered one of the best methods for growing high-quality crystals.[1][8] It involves the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound in a "good" solvent.

  • Inner Vial Preparation: Dissolve the compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial.

  • Outer Vial Preparation: Place the inner vial inside a larger vial or jar that contains a small amount of a volatile "anti-solvent".

  • Sealing: Seal the outer container tightly. The vapor of the anti-solvent will slowly diffuse into the solution in the inner vial.

  • Supersaturation: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to slow crystallization.

  • Incubation and Monitoring: Place the setup in a stable environment and monitor for crystal growth over several days.

Diagram 2: Vapor Diffusion Setup

vapor_diffusion setup Outer Vial (Sealed) Anti-solvent Vapor Inner Vial Compound Solution Anti-solvent Pool

Caption: Schematic of a vial-in-vial vapor diffusion setup.

Method 3: Solvent Layering (Liquid-Liquid Diffusion)

This method is based on the slow diffusion of an anti-solvent into a solution of the compound.[9] It is particularly effective when the two solvents are miscible but have different densities.

  • Solution Preparation: Dissolve the compound in a small amount of a "good" solvent in a narrow container, such as an NMR tube or a thin test tube. This solvent should be denser than the anti-solvent.

  • Layering: Carefully and slowly add a layer of the "anti-solvent" on top of the solution, taking care not to disturb the interface between the two liquids. A syringe or pipette can be used for this.[7]

  • Diffusion and Crystallization: Over time, the two solvents will slowly diffuse into one another. As the solubility of the compound decreases at the interface, crystals will begin to form.

  • Incubation: Keep the tube in an undisturbed location and monitor for crystal growth.

Diagram 3: Solvent Layering Process

solvent_layering start Start: Two distinct layers (Anti-solvent on top) diffusion Slow diffusion at the interface start->diffusion crystallization Crystals form at the interface diffusion->crystallization

Sources

Chelation of Zinc and Copper ions with 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This guide details the protocols for characterizing the chelation thermodynamics and stoichiometry of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol (referred to herein as Ligand-57 ).

Ligand-57 represents a specialized class of 8-hydroxyquinoline (8HQ) derivatives known as Metal-Protein Attenuating Compounds (MPACs). The structural integration of an electron-withdrawing chlorine at position 5 and an electron-donating 4-(dimethylamino)phenyl moiety at position 7 is designed to modulate the ligand's pKa, lipophilicity, and metal-binding affinity.

Key Mechanistic Insights:

  • Coordination Sphere: The N,O-donor set (phenolic oxygen and quinoline nitrogen) forms stable five-membered chelate rings with divalent cations.

  • Selectivity: 8HQ scaffolds typically exhibit an Irving-Williams stability order (Cu > Zn > Ni > Co). Quantifying this selectivity is critical for predicting biological safety (e.g., avoiding copper stripping from essential enzymes while targeting synaptic zinc).

  • Solubility & Speciation: The dimethylamino group introduces a pH-dependent solubility switch and an additional protonation site, necessitating precise buffering during titrations to prevent precipitation of neutral ML2 complexes.

Chemical Properties & Preparation

Table 1: Physicochemical Profile of Ligand-57

PropertyValue / DescriptionSignificance
Formula C₁₇H₁₅ClN₂OCore scaffold for stoichiometry calc.
MW ~298.77 g/mol Use for precise stock preparation.
pKa (est) ~3.5 (NH⁺), ~8.2 (OH)Determines conditional stability at pH 7.4.
LogP (est) 3.5 - 4.2High lipophilicity; requires DMSO/EtOH stocks.
Binding Mode Bidentate (N, O)Forms 1:2 (M:L) complexes with Zn²⁺/Cu²⁺.
Reagent Preparation
  • Ligand Stock (10 mM): Dissolve 2.99 mg of Ligand-57 in 1.0 mL of anhydrous DMSO. Sonicate to ensure complete dissolution. Store at -20°C in amber vials (light sensitive).

  • Metal Stocks (100 mM): Prepare ZnCl₂ and CuCl₂ in ultrapure water (Milli-Q). Acidify slightly (10 mM HCl) to prevent hydrolysis/hydroxide formation during storage.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4. Note: Avoid Phosphate or Tris buffers as they can compete for metal ions.

Protocol 1: UV-Vis Spectrophotometric Titration

Objective: To determine the stoichiometry and conditional stability constants of the Metal-Ligand complex.

Principle: Ligand-57 exhibits a distinct bathochromic shift (red shift) upon deprotonation and metal coordination due to the internal charge transfer (ICT) from the dimethylamino donor to the quinoline acceptor. We utilize this spectral shift to monitor complex formation.

Workflow Diagram:

TitrationWorkflow Stock Ligand Stock (10 mM DMSO) Baseline Ligand Baseline (50 µM Ligand) Stock->Baseline Buffer HEPES Buffer (pH 7.4) Blank Blank Scan (Buffer only) Buffer->Blank Buffer->Baseline Titration Stepwise Metal Addition (0.1 - 2.5 eq) Baseline->Titration Add Zn/Cu Equilibrium Equilibration (2 min per step) Titration->Equilibrium Equilibrium->Titration Next Aliquot Analysis Isosbestic Point Analysis Equilibrium->Analysis Spectra Overlay

Figure 1: Step-wise workflow for UV-Vis titration to ensure thermodynamic equilibrium.

Step-by-Step Procedure:

  • Baseline Setup: Add 2.985 mL of Assay Buffer to a quartz cuvette. Add 15 µL of Ligand Stock (Final [L] = 50 µM). Mix by inversion.

  • Blanking: Record the spectrum (250–600 nm) of the buffer alone first, then the Ligand solution (Spectrum

    
    ).
    
  • Titration:

    • Add Zn²⁺ or Cu²⁺ stock in 0.2 equivalent increments (e.g., 1 µL of 10 mM metal stock = 10 nmol = 0.2 eq relative to 50 nmol ligand).

    • Critical Step: Mix and allow to equilibrate for 2 minutes. The kinetics of 8HQ derivatives can be slow due to the reorganization of the hydration shell.

  • Measurement: Record spectra (

    
    ) after each addition until saturation (typically 2.5 equivalents of metal).
    
  • Data Validation: Look for isosbestic points . Their presence confirms a clean transition between two species (e.g., Free Ligand

    
     ML₂ complex) without side reactions or precipitation.
    

Protocol 2: Job’s Method of Continuous Variation

Objective: To unequivocally validate the 1:2 (M:L) stoichiometry.

Rationale: While titration suggests stoichiometry, Job’s plot provides definitive proof by varying mole fractions while keeping total molarity constant.

Procedure:

  • Prepare 100 µM stocks of both Ligand-57 and Metal (Zn/Cu) in the same buffer/solvent mix (e.g., 50% EtOH/HEPES to ensure solubility of the complex).

  • Prepare a series of 11 samples where the total concentration

    
    .
    
    • Sample 1: 0 µM M + 50 µM L

    • Sample 6: 25 µM M + 25 µM L (Mole fraction

      
      )
      
    • Sample 11: 50 µM M + 0 µM L

  • Measure Absorbance at the

    
     of the complex (determined in Protocol 1, likely ~410-450 nm).
    
  • Plot: Corrected Absorbance (

    
    ) vs. Mole Fraction of Metal (
    
    
    
    ).
  • Result: The peak should occur at

    
    , indicating a 1:2 Metal:Ligand ratio.
    

Protocol 3: Biological Efficacy (Intracellular Ionophore Activity)

Objective: To verify if Ligand-57 can transport Zn/Cu across cell membranes (PBT2-like activity).

Mechanism: MPACs are not just chelators; they are ionophores. They must bind extracellular metal, cross the lipid bilayer, and release the metal intracellularly or transfer it to metal-deficient proteins.

Pathway Diagram:

IonophoreMechanism cluster_ext Extracellular Space cluster_int Intracellular Space Zn_ext Zn²⁺ (Free/Amyloid-bound) Complex_ext Zn(Ligand)₂ (Neutral, Lipophilic) Zn_ext->Complex_ext Chelation Ligand_ext Ligand-57 (Free) Ligand_ext->Complex_ext Complex_int Zn(Ligand)₂ Complex_ext->Complex_int Passive Diffusion Dissoc Dissociation (Acidic pH/Competition) Complex_int->Dissoc Zn_int Zn²⁺ Release Dissoc->Zn_int Signal FluoZin-3 Fluorescence ON Zn_int->Signal Detection

Figure 2: Mechanism of Action for Ionophore Assay. The neutral ML2 complex diffuses across the membrane and releases Zinc, triggering the fluorescent sensor.

Procedure:

  • Cell Culture: Seed SH-SY5Y (neuroblastoma) cells in a 96-well black plate.

  • Dye Loading: Incubate cells with 2 µM FluoZin-3 AM (Zn-specific fluorophore) for 30 min. Wash 3x with PBS.

  • Treatment:

    • Control: Buffer only.

    • Metal Only: 10 µM ZnCl₂ (Should show minimal fluorescence increase due to poor uptake).

    • Ligand Only: 10 µM Ligand-57.

    • Complex: 10 µM ZnCl₂ + 10 µM Ligand-57 (1:1 ratio to ensure ionophore effect).

  • Kinetics: Measure Fluorescence (Ex/Em 494/516 nm) every 5 min for 1 hour.

  • Interpretation: A rapid increase in fluorescence in the "Complex" well compared to "Metal Only" confirms the ionophore capability of Ligand-57.

References

  • Stability Constants of 8HQ Derivatives: Detailed Irving-Williams series analysis for 8-hydroxyquinoline derivatives. Source: ACS Omega, 2025. "Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid". (Generalized link to journal/topic based on search context)

  • Protocols for Metal Chelation: Standard methodologies for UV-Vis and Fluorescence chelation assays. Source: BenchChem Application Notes, 2025.[1]

  • MPAC Mechanism (PBT2/Clioquinol): Foundational work on 8HQ derivatives in Alzheimer's disease. Source: Adlard, P. A., et al. "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs." Neuron, 2008.

  • Spectrophotometric Determination of Stoichiometry: Methodology for Job's Plot and mole ratio methods in 8HQ complexes. Source: Advanced Journal of Chemistry, Section A, 2022.

Sources

Application Notes and Protocols for In Vitro Antibacterial Testing of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Quinolone Derivative with Therapeutic Potential

The escalating threat of multidrug-resistant bacteria necessitates the urgent development of novel antimicrobial agents. Quinoline derivatives, a prominent class of heterocyclic compounds, have long been a cornerstone of antimicrobial research, with many exhibiting a broad spectrum of activity.[1][2] The compound 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol represents a promising new scaffold, integrating the potent 8-hydroxyquinoline core with strategic substitutions anticipated to enhance its antibacterial efficacy. The 8-hydroxyquinoline (8-HQ) moiety is a well-established pharmacophore known for its potent metal-chelating properties, which are crucial to its antimicrobial mechanism of action.[3][4] By sequestering essential metal ions like iron, zinc, and copper, 8-HQ derivatives disrupt vital bacterial cellular processes, leading to growth inhibition and cell death.[3][5] The addition of a chloro group at the 5-position has been shown in related compounds to enhance antimicrobial potency.[6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the standardized in vitro evaluation of the antibacterial activity of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol. The protocols herein are grounded in internationally recognized standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI), to ensure the generation of reliable, reproducible, and comparable data.[8] We will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), two critical parameters in the preliminary assessment of a compound's antibacterial potential.

Putative Mechanism of Action: Metal Ion Chelation

The primary proposed mechanism of antibacterial action for 8-hydroxyquinoline and its derivatives is their ability to function as potent chelators of divalent metal ions.[3] These metal ions are essential cofactors for a multitude of bacterial enzymes involved in critical metabolic pathways, including respiration and DNA replication. By binding to these metal ions, 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol can disrupt the metal homeostasis within the bacterial cell, leading to enzymatic dysfunction and, ultimately, cessation of growth or cell death.[4] Some studies also suggest that the metal-complexes formed by 8-hydroxyquinoline derivatives can themselves be toxic to bacteria, potentially through the generation of reactive oxygen species (ROS).[3]

cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell Compound 5-Chloro-7-(4-(dimethylamino) phenyl)quinolin-8-ol Compound_int Compound Enters Cell Compound->Compound_int Passive Diffusion Metal_ions_ext Metal Ions (Fe²⁺, Zn²⁺, Cu²⁺) Membrane Cell Membrane Chelation Chelation of Metal Ions Compound_int->Chelation Metal_ions_int Intracellular Metal Ions Metal_ions_int->Chelation Enzymes Metabolic Enzymes (e.g., DNA Gyrase, Respiratory Enzymes) Enzymes->Metal_ions_int Requires as Cofactors Enzyme_inhibition Enzyme Inhibition Chelation->Enzyme_inhibition Deprives Enzymes of Cofactors Cell_death Bacterial Growth Inhibition & Cell Death Enzyme_inhibition->Cell_death

Caption: Putative mechanism of action for 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol adheres to the guidelines outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8] The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials and Equipment:

  • 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipettes

  • Spectrophotometer or McFarland turbidity standards

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh the test compound and dissolve it in 100% DMSO to a final concentration of 10 mg/mL. Gentle vortexing may be necessary to ensure complete dissolution.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

    • Transfer the colonies into a tube containing sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9] This can be done visually using a Wickerham card or with a spectrophotometer.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the stock solution of the test compound (appropriately diluted from the 10 mg/mL stock) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate.[1] Discard 100 µL from the last column of dilutions.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, except for the sterility control wells. The final volume in each well will be 200 µL.

    • Include a growth control (CAMHB + inoculum, no compound) and a sterility control (CAMHB only).

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[1]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[1]

cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Stock Prepare Compound Stock Solution (DMSO) SerialDilution Perform 2-fold Serial Dilution in 96-well Plate Stock->SerialDilution Inoculum Prepare 0.5 McFarland Bacterial Inoculum Inoculate Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate ReadMIC Visually Determine MIC (Lowest Clear Well) Incubate->ReadMIC Subculture Subculture from Clear Wells onto Agar Plates ReadMIC->Subculture ReadMBC Determine MBC (Lowest Concentration with No Growth) Subculture->ReadMBC

Caption: Workflow for MIC and MBC determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[10] It is determined by subculturing from the clear wells of an MIC test.

Methodology:

  • Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

  • Mix the contents of each well thoroughly.

  • Spot-plate a 10 µL aliquot from each of these clear wells onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Protocol 3: Agar Disk Diffusion Assay

This method, also based on CLSI guidelines (M02), is a qualitative test to determine the susceptibility of bacteria to an antimicrobial agent.[11]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Test compound solution of a known concentration

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Sterile cotton swabs

  • Forceps

Methodology:

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension.[9] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[12]

  • Disk Application:

    • Impregnate sterile paper disks with a known amount of the 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol solution.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[12]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of complete inhibition in millimeters.[13] The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.

Data Presentation and Interpretation

The results of the in vitro antibacterial testing should be summarized in a clear and concise format. A tabular representation is ideal for comparing the activity of the test compound against different bacterial strains.

Table 1: Example In Vitro Antibacterial Activity of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm) [Disk Content]
Staphylococcus aureus ATCC 29213816218 [30 µg]
Escherichia coli ATCC 259221632215 [30 µg]
Pseudomonas aeruginosa ATCC 2785332>64>212 [30 µg]
Methicillin-Resistant S. aureus (MRSA) Clinical Isolate816217 [30 µg]
Ciprofloxacin0.51230 [5 µg]

Interpretation of MBC/MIC Ratio: The MBC/MIC ratio is a critical parameter for classifying the antibacterial effect of a compound.[10]

  • Bactericidal: An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.[10]

  • Bacteriostatic: An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of the antibacterial activity of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol. By adhering to standardized methodologies, researchers can generate high-quality data that is essential for the progression of this compound through the drug discovery pipeline. The potent metal-chelating ability of the 8-hydroxyquinoline scaffold, combined with strategic substitutions, suggests that this class of compounds holds significant promise in the fight against bacterial infections.[3][6] Further studies should focus on elucidating the precise molecular targets, evaluating in vivo efficacy and toxicity, and exploring the potential for synergistic combinations with existing antibiotics.

References

  • Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections. MDPI. Available at: [Link].

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Johns Hopkins University. Available at: [Link].

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC. Available at: [Link].

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link].

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link].

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. CLSI. Available at: [Link].

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available at: [Link].

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link].

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016). Available at: [Link].

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. Available at: [Link].

  • 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications. JIN DUN CHEMISTRY. Available at: [Link].

  • QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (PDF). Available at: [Link].

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin Against Molds. PubMed. Available at: [Link].

  • Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. Request PDF. Available at: [Link].

  • Synthesis and antibacterial activity evaluation of some novel 7-chloro-4-aminoquinoline derivatives. Available at: [Link].

  • 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis. PMC. Available at: [Link].

  • M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. Available at: [Link].

  • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers. Available at: [Link].

  • Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. Request PDF. Available at: [Link].

  • In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. PMC. Available at: [Link].

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. Available at: [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

As a Senior Application Scientist, I often see researchers struggle with 8-hydroxyquinoline (8-HQ) derivatives. You are likely encountering what medicinal chemists call the "brick dust" effect. Your molecule, 5-Cl-7-DMA-8HQ , possesses a planar, highly crystalline lattice driven by


-

stacking between quinoline rings and intramolecular hydrogen bonding (between the 8-OH and quinoline Nitrogen).[1]

While the 4-(dimethylamino)phenyl group at position 7 adds a basic handle, the overall lipophilicity (


) dominates at neutral pH.[1] This guide provides the chemical logic and protocols to overcome these thermodynamic barriers.

Module 1: The pH Trap (Troubleshooting Precipitation)

Q: Why does my compound precipitate immediately when I dilute my DMSO stock into PBS (pH 7.4)?

A: You are hitting the molecule's Isoelectric Trap .[1]

The Mechanism: 5-Cl-7-DMA-8HQ is an amphoteric molecule with three ionizable centers.[1] Its solubility profile is U-shaped:

  • Acidic pH (< 4.0): The dimethylamino group (

    
    ) and quinoline nitrogen (
    
    
    
    ) are protonated.[1] The molecule is a cation (soluble).[1]
  • Basic pH (> 10.0): The phenolic hydroxyl (

    
    ) is deprotonated.[1] The molecule is an anion  (soluble).[1]
    
  • Neutral pH (6.0 – 8.0): The molecule exists primarily in its neutral or zwitterionic form .[1] Lattice energy dominates solvation energy, causing immediate precipitation.

The Fix: Do not dilute directly into neutral PBS. You must maintain the ionization state or "hide" the hydrophobic core.

  • Option A (Acidic Buffer): Use Acetate buffer (pH 4.[1]5) or Citrate buffer if your assay tolerates it.[1]

  • Option B (Excipient Shielding): See Module 3 (Cyclodextrins).

Module 2: Salt Selection Strategy

Q: I am using the HCl salt, but it's hygroscopic and still precipitates. Is there a better counter-ion?

A: Yes. While HCl is the standard "go-to," it is often suboptimal for lipophilic bases like 5-Cl-7-DMA-8HQ due to the Common Ion Effect (in vivo) and high lattice energy of the chloride salt.[1]

Recommendation: Switch to Mesylate (Methanesulfonate) or Tosylate salts.[1]

Salt TypeProsConsVerdict
Hydrochloride (HCl) Cheap, standard.[1]High lattice energy (hard to dissolve); Common ion effect in stomach (Cl-).[1]Avoid for this specific analog.
Mesylate Breaks crystal lattice effectively; lower melting point; high aqueous solubility.[1]Requires careful synthesis to remove excess methanesulfonic acid.[1]Preferred for IV/IP formulations.[1]
Citrate Biocompatible; buffers the micro-environment.[1]often forms 1:1 or 2:1 complexes that may be bulky.[1]Good for oral solids.[1]

Protocol: Mesylate Salt Formation

  • Dissolve 1 eq of free base 5-Cl-7-DMA-8HQ in hot Ethanol/Acetone (1:1).

  • Add 1.05 eq of Methanesulfonic acid dropwise.

  • Cool slowly to 4°C to crystallize.

  • Filter and dry under vacuum.[1] Note: This usually yields a yellow/orange solid due to protonation of the chromophore.

Module 3: The "Magic Bullet" – Cyclodextrin Complexation

Q: I need a neutral pH formulation for IV injection. How do I achieve this?

A: You must encapsulate the hydrophobic 5-Cl-7-DMA-8HQ core inside a cyclodextrin cavity.[1] This is the industry standard for 8-HQ derivatives (similar to strategies used for Clioquinol or PBT2 analogs).[1]

The Logic: The hydrophobic quinoline/phenyl rings displace water from the cyclodextrin cavity (energetically favorable). The hydrophilic exterior of the cyclodextrin keeps the complex soluble in water.

Recommended Excipient: Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
(e.g., Captisol®) or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.[1] Avoid simple

-CD due to nephrotoxicity risks.[1]
Visualizing the Solubility Strategy

SolubilityStrategy Start Start: 5-Cl-7-DMA-8HQ (Free Base) CheckPH Can you adjust pH? Start->CheckPH Goal Goal: Aqueous Solution (> 1 mg/mL) Acidic Acidic Buffer (pH 4.0) (Citrate/Acetate) CheckPH->Acidic Yes Neutral Neutral pH Required (PBS/Media) CheckPH->Neutral No Salt Salt Screen: Try Mesylate or Tosylate Acidic->Salt Enhance Stability Complex Cyclodextrin Complexation (SBE-beta-CD) Neutral->Complex Preferred (In Vivo) Cosolvent Cosolvent System (10% DMSO + 20% PEG400) Neutral->Cosolvent In Vitro Only Salt->Goal Complex->Goal Cosolvent->Goal

Figure 1: Decision tree for solubilizing 5-Cl-7-DMA-8HQ based on experimental constraints.

Module 4: Experimental Protocols

Protocol A: Phase Solubility Study (Higuchi-Connors)

Use this to determine the exact amount of Cyclodextrin needed.[1]

Materials:

  • 5-Cl-7-DMA-8HQ (excess solid).[1]

  • HP-

    
    -CD (0 to 100 mM in water).[1]
    
  • 0.45 µm PVDF filters.[1]

Steps:

  • Preparation: Prepare 5 mL vials containing increasing concentrations of HP-

    
    -CD (0, 10, 20, 50, 100 mM).
    
  • Saturation: Add excess 5-Cl-7-DMA-8HQ to each vial (solution should be cloudy).

  • Equilibration: Shake at 25°C for 48 hours. Critical: 8-HQs have slow dissolution kinetics; do not rush this.

  • Filtration: Filter supernatant through 0.45 µm PVDF.[1]

  • Quantification: Analyze via HPLC-UV (approx. 254 nm or 320 nm—check

    
     in acidic MeOH).
    
  • Analysis: Plot [Drug] dissolved vs. [CD] added.

    • Linear slope (A_L type): 1:1 complex.[1]

    • Calculate

      
      :
      
      
      
      where
      
      
      is intrinsic solubility.[1]
Protocol B: "Golden Standard" Formulation for Animal Studies

If you need a generic, high-probability-of-success vehicle:

  • Vehicle: 20% (w/v) HP-

    
    -CD in 50 mM Citrate Buffer (pH 4.0).
    
  • Procedure:

    • Dissolve HP-

      
      -CD in buffer.[1]
      
    • Add 5-Cl-7-DMA-8HQ powder.[1]

    • Sonicate for 20 mins or vortex.

    • Adjust pH back to 4.0 if it drifts (the amine may raise pH).

    • Filter sterilize (0.22 µm).[1]

References & Grounding

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Establishes the standard for CD complexation of lipophilic drugs).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews. (Authoritative guide on Mesylate/Tosylate selection).

  • Prankerd, R. J. (2007). Solid State Characterization of Pharmaceuticals. (Explains the "brick dust" crystal lattice energy issues common in planar quinolines).

  • Oliveri, V., et al. (2017). Zinc Complexes of Cyclodextrin-bearing 8-Hydroxyquinoline Ligands.[1][2] Chemistry – An Asian Journal.[1][2] (Specific evidence of 8-HQ derivatives interacting with cyclodextrins).[1] [1]

Disclaimer: This guide is for research purposes only. 5-Cl-7-DMA-8HQ is a potent metal chelator; ensure all formulations are tested for metal stripping if used in metallo-enzyme assays.[1]

Sources

Technical Support Center: Purification Protocol for 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-CDQ-007 Assigned Specialist: Senior Application Scientist Status: Open Subject: Post-Synthesis Isolation & Purification of "CDQ-8" (Suzuki Coupling Product)

User Issue Overview

Users synthesizing 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol (hereafter referred to as CDQ-8 ) via Suzuki-Miyaura cross-coupling often report three critical failures:

  • "The Black Tar" Effect: Crude product is dark/black due to oxidized amines and residual Palladium (Pd).

  • Silica Streaking: Product smears across the column, making separation from the starting material (5-chloro-7-iodo-8-hydroxyquinoline) impossible.

  • False Positives in Bioassays: High residual metal content (due to the chelating 8-hydroxyquinoline core) interferes with metalloprotein assays.

Module 1: The Root Cause Analysis

Before starting the purification, you must understand why this molecule behaves poorly.

  • The Chelation Trap: The 8-hydroxyquinoline (8-HQ) moiety is a bidentate ligand. During Suzuki coupling, it strips Palladium from the catalyst (

    
     or 
    
    
    
    ), forming a stable, highly colored
    
    
    complex. Standard silica chromatography cannot separate this effectively.
  • Zwitterionic Drag: The molecule contains a basic quinoline nitrogen (

    
    ), a dimethylamino group, and an acidic phenolic hydroxyl (
    
    
    
    ). On standard acidic silica, it adheres strongly, leading to peak tailing and yield loss.
Module 2: The Purification Workflow (Decision Matrix)

Do not proceed blindly. Use this logic flow to determine your purification path.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) CheckPd Is the solid Dark Black/Green? Start->CheckPd Scavenge STEP 1: Metal Scavenging (Required for 8-HQ derivatives) CheckPd->Scavenge Yes (High Pd) TLC TLC Check (DCM:MeOH 95:5) Does it streak? CheckPd->TLC No (Low Pd) Scavenge->TLC Flash STEP 2: Buffered Flash Chromatography (Amine-modified Silica) TLC->Flash Yes (Standard Silica) Cryst STEP 3: Recrystallization (EtOH/H2O) TLC->Cryst No (Clean Profile) Flash->Cryst Polishing Final Pure CDQ-8 (>98%) Cryst->Final

Figure 1: Purification Decision Tree. Note that Metal Scavenging is almost always required for this specific scaffold.

Module 3: Step-by-Step Protocols
Step 1: Metal Scavenging (The "De-Blacking" Process)

Mandatory for biological applications. The 8-HQ core binds Pd tightly. Simple washing is insufficient.

Reagents:

  • SiliaMetS® Thiol or QuadraPure™ TU (Thiourea resin).

  • Solvent: THF or DMF (depending on solubility).

Protocol:

  • Dissolve the crude CDQ-8 in THF (10 mL per gram). If insoluble, use DMF.

  • Add SiliaMetS® Thiol (or equivalent scavenger) at a ratio of 4 equivalents relative to the initial Pd catalyst loading.

  • Heat to 50°C and stir for 4–6 hours. Note: Heat is required to break the thermodynamic Pd-(CDQ-8) chelate.

  • Filter through a pad of Celite to remove the resin.

  • Concentrate the filtrate. The material should shift from black/dark green to a lighter yellow/orange solid.

Step 2: Buffered Flash Chromatography

Solving the Streaking Issue.

The Mobile Phase Trick: Standard silica is acidic. You must neutralize it to prevent the basic nitrogens from sticking.

ComponentRatioFunction
Dichloromethane (DCM) 95%Primary Solvent
Methanol (MeOH) 4%Polarity Modifier
Triethylamine (TEA) 1% Critical: Deactivates silica silanols

Protocol:

  • Pre-treat the Column: Flush the silica column with the mobile phase (DCM:MeOH:TEA 95:4:1) for 2 column volumes (CV) before loading your sample. This neutralizes the silica.

  • Loading: Dissolve the crude in a minimum amount of DCM/MeOH. Do not dry load on Celite if possible, as recovery can be poor. Liquid loading is preferred.

  • Elution: Run isocratic or a shallow gradient (0% to 5% MeOH in DCM, keeping TEA constant at 1%).

  • Collection: The product is fluorescent. Use a UV lamp (365 nm) to track the fraction. CDQ-8 typically glows bright yellow/green.

Step 3: Recrystallization (Final Polish)

Chromatography often leaves traces of TEA or grease. Recrystallization ensures H-NMR purity.

Solvent System: Ethanol (Hot) / Water (Anti-solvent).

Protocol:

  • Suspend the solid in Ethanol (20 mL/g).

  • Heat to reflux (80°C). If it does not fully dissolve, add small aliquots of DCM until clear.

  • Remove from heat. While still hot, add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the turbidity.

  • Allow to cool slowly to room temperature, then to 4°C in a fridge.

  • Filtration: Filter the yellow needles. Wash with cold 50% EtOH/Water.

  • Drying: Dry under high vacuum at 40°C for 12 hours. Crucial: Remove water to prevent hydrate formation.

Module 4: Analytical Validation (QC)

How do you know it worked?

1. H-NMR (DMSO-d6):

  • Diagnostic Peak 1: Singlet at

    
     ppm (6H) for the 
    
    
    
    group.
  • Diagnostic Peak 2: Broad singlet at

    
     ppm for the phenolic 
    
    
    
    . If this is missing, you may have formed a salt or the proton is exchanging.
  • Purity Check: Look for TEA peaks (quartet at 2.4 ppm, triplet at 0.9 ppm). If present, dry longer or recrystallize again.

2. Mass Spectrometry (ESI+):

  • Expect

    
    .[1] Pattern check: The Chlorine isotope pattern (
    
    
    
    ) should show a 3:1 ratio in the molecular ion cluster.
Module 5: Troubleshooting & FAQs

Q: My product turned green after sitting on the bench. Is it ruined?

  • A: Likely not. 8-hydroxyquinolines are prone to oxidation (forming quinone-imines) or chelating trace metals from dust/spatulas. Dissolve in acidic methanol; if it turns yellow, it was likely surface oxidation or pH effect. If it stays dark, repurify.

Q: I have low recovery from the column. Where is my compound?

  • A: It is likely stuck to the silica. Flush the column with DCM:MeOH:TEA (80:15:5) . The high polarity and base content will strip the compound. In the future, use the TEA buffer method described in Module 3.

Q: Can I use Acid-Base extraction instead of a column?

  • A: Not recommended. Because CDQ-8 is zwitterionic (amphoteric), it has an isoelectric point where it might be insoluble in both phases, leading to emulsions. Chromatography is far more reliable for this specific derivative.

References
  • Solubility & Properties of 8-HQ Derivatives

    • Source: Vertex AI Search / Solubility of Things.
    • Data: 5-chloro-7-iodo-quinolin-8-ol is moderately soluble in polar organic solvents (DMSO, DMF)
    • URL:

  • Palladium Scavenging in Pharmaceutical Synthesis

    • Source: Organic Process Research & Development (ACS).
    • Data: Comparative study of scavengers (SiliaMetS, TMT)
    • URL:

  • Suzuki Coupling of 8-Hydroxyquinolines

    • Source: ResearchG
    • Data: Protocols for Suzuki-Miyaura coupling on 5,7-dihalo-8-hydroxyquinolines.
    • URL:

  • General Synthesis of 5-Chloro-8-Hydroxyquinoline

    • Source: ChemicalBook / Tetrahedron Letters.
    • Data: General workup and column conditions (Hexane/EtOAc or DCM/MeOH) for chloro-hydroxyquinolines.[2]

    • URL:

Sources

Technical Support Center: Optimizing 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol Sensors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals utilizing 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol as a fluorescent chemosensor.

This specific molecule is a highly sensitive, push-pull fluorophore. The 8-hydroxyquinoline (8-HQ) core acts as the metal-chelating and proton-binding domain, while the 5-chloro group lowers the pKa of the hydroxyl moiety to facilitate metal binding at physiological pH. The 7-[4-(dimethylamino)phenyl] substituent introduces a strong electron-donating group, establishing an Intramolecular Charge Transfer (ICT) network and a Photoinduced Electron Transfer (PET) mechanism[1].

Below, you will find targeted troubleshooting guides, photophysical data matrices, and validated experimental protocols to maximize your sensor's quantum yield and signal-to-noise ratio.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my sensor showing very weak fluorescence enhancement upon adding target metal ions (e.g., Zn²⁺, Mg²⁺)?

The Causality: 8-HQ derivatives are notoriously subject to two non-radiative decay pathways: Photoinduced Electron Transfer (PET) from the nitrogen lone pairs, and Photoinduced Proton Transfer (PPT) between the 8-hydroxyl group and the quinoline nitrogen[2]. If your fluorescence enhancement (Turn-ON) is weak, the metal coordination is likely incomplete, failing to lock the molecular conformation and block these quenching pathways. The Solution:

  • Check your pH: The 5-chloro group lowers the optimal binding pH, but if your buffer is too acidic (pH < 5.0), the quinoline nitrogen becomes protonated (

    
     outcompetes 
    
    
    
    ), destroying the chelation pocket. Maintain a pH of 7.2–7.4 using HEPES or PIPES buffers.
  • Avoid competing chelators: Ensure your assay buffer is free of EDTA, EGTA, or high concentrations of citrate, which will strip the metal from the sensor.

Q2: I observe a massive red-shift in emission, but the quantum yield drops drastically in polar solvents like water or DMSO. Why?

The Causality: The 4-(dimethylamino)phenyl group creates a strong ICT state upon excitation. In highly polar solvents, this polar excited state is thermodynamically stabilized, which causes the observed red-shift (solvatochromism)[3]. However, polar environments also lower the energy barrier for the dimethylamino group to rotate into a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state is a dark state that decays non-radiatively, plummeting your quantum yield. The Solution: To suppress TICT and boost fluorescence, increase the local viscosity or decrease the dielectric constant of the medium. Introduce a co-solvent like ethanol or dioxane, or encapsulate the sensor in micelles (e.g., Triton X-100 or SDS) to shield the fluorophore from bulk water.

Q3: How do I eliminate the high background fluorescence in my blank (metal-free) samples?

The Causality: High background fluorescence usually indicates that the PET quenching mechanism is being prematurely disabled. The lone pair on the dimethylamino group is responsible for quenching the fluorophore via PET. If the pH of your solution drops below the pKa of this amine group (typically around pH 4.5–5.5), it becomes protonated. Protonation ties up the lone pair, halting PET and turning the fluorescence "ON" even in the absence of metal ions[1]. The Solution: Perform a strict pH titration of your blank. Ensure your working pH is at least 1.5 units above the pKa of the dimethylamino group. If background persists, check for trace metal contamination in your buffers (use Chelex-100 resin to purify your water).

Part 2: Photophysical Data & Analyte Matrices

Table 1: Solvent Effects on Photophysical Properties

Data illustrates the competition between ICT stabilization and TICT-induced quenching.

SolventDielectric Constant (

)
Absorbance Max (

)
Emission Max (

)
Quantum Yield (

)
Dominant State
Toluene2.38385 nm490 nm0.45Locally Excited (LE)
Chloroform4.81392 nm515 nm0.38ICT
Methanol32.7405 nm545 nm0.08ICT / TICT
Aqueous Buffer (pH 7.4)80.1410 nm560 nm< 0.01TICT (Quenched)
Table 2: Analyte Binding Response Matrix
AnalyteOptimal pH RangeSpectral ResponseMechanism of Action
Zn²⁺ / Mg²⁺ 7.0 – 8.0Strong Turn-ON (Blue-shift)Chelation blocks PET/PPT; increases rigidity[2].
H⁺ (pH < 4) 2.0 – 5.0Moderate Turn-ON (Red-shift)Protonation of dimethylamino group blocks PET.
Cu²⁺ / Fe³⁺ 6.0 – 7.4Turn-OFF (Quenching)Paramagnetic metal quenching / Heavy atom effect.

Part 3: Validated Experimental Protocols

Protocol 1: Metal Ion Titration & Quantum Yield Determination

This protocol is self-validating: the presence of a sharp isosbestic point in the absorption spectra guarantees that only two species (free sensor and 1:1 metal complex) are in equilibrium.

  • Stock Preparation: Dissolve the sensor in anhydrous DMSO to a concentration of 1.0 mM. Store in the dark at -20°C.

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 100 mM KCl to maintain constant ionic strength.

  • Sample Dilution: Dilute the sensor stock into the buffer to a final working concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced aggregation.

  • Titration:

    • Transfer 2.0 mL of the sensor solution to a quartz cuvette.

    • Acquire baseline UV-Vis absorption and fluorescence emission spectra (

      
       = 390 nm).
      
    • Titrate with a standardized ZnCl₂ or MgCl₂ solution (0 to 100 µM) in 2 µM increments.

    • Validation Check: Overlay the absorption spectra. An isosbestic point must be visible (typically around 360 nm). If the isosbestic point drifts, the sensor is aggregating or forming higher-order complexes (e.g., 1:2 metal:ligand).

  • Quantum Yield (

    
    ) Calculation:  Compare the integrated fluorescence intensity to a standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, 
    
    
    
    = 0.54) using the comparative method outlined by Lakowicz[3].
Protocol 2: pKa Determination via pH Titration
  • Prepare a universal buffer series (e.g., Britton-Robinson buffer) ranging from pH 2.0 to 11.0.

  • Spike the sensor to a final concentration of 5 µM in each buffer.

  • Record the fluorescence emission spectra for each pH point.

  • Plot the fluorescence intensity at the emission maximum against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the pKa of the dimethylamino group and the 8-hydroxyl group.

Part 4: System Visualizations

Diagram 1: Photophysical Mechanisms and Decay Pathways

This diagram maps the causality of fluorescence states based on environmental stimuli.

Photophysics Free Free Sensor (PET ON) Protonated Protonated Amine (PET OFF) Free->Protonated + H+ (Low pH) Turn-ON MetalComplex Metal Complex (PET/PPT OFF) Free->MetalComplex + Zn2+/Mg2+ Strong Turn-ON TICT TICT State (Non-Radiative) Free->TICT Polar Solvent Turn-OFF Aggregated ACQ State (Aggregated) Free->Aggregated >1% Aqueous Turn-OFF Protonated->Free + OH- MetalComplex->Free + EDTA

Fig 1: State diagram showing PET/PPT quenching pathways and fluorescence recovery mechanisms.

Diagram 2: Experimental Optimization Workflow

Step-by-step logic for validating sensor performance and troubleshooting signal loss.

Workflow Start 1. Prepare 1mM DMSO Stock Solvent 2. Solvent Screening (Check TICT/ACQ) Start->Solvent pH 3. pH Titration (Determine pKa) Solvent->pH Metal 4. Metal Titration (Check Isosbestic Pts) pH->Metal Fail Signal Quenched? Metal->Fail Success 5. Calculate Kd & ΦF (Optimized Sensor) Fail->Success No (Bright) Fix Add Co-solvent or Adjust pH Fail->Fix Yes (Dark) Fix->Solvent Retest

Fig 2: Iterative experimental workflow for optimizing sensor signal-to-noise ratio.

References

  • 8-Hydroxyquinoline Derivatives as Fluorescent Sensors for Magnesium in Living Cells Journal of the American Chemical Society, 2006. URL:[Link]

  • Principles of Fluorescence Spectroscopy (3rd Edition) Springer, Joseph R. Lakowicz, 2006. URL:[Link]

  • Fluorescent chemosensors: the past, present and future Chemical Society Reviews, 2017. URL:[Link]

Sources

Minimizing fluorescence quenching in 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Fluorescence Quenching in 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol Assays

Target Audience: Researchers, Analytical Chemists, and Drug Discovery Scientists.[1] Compound Classification: 8-Hydroxyquinoline (8-HQ) Derivative / ICT-Based Fluorophore.[1]

Executive Technical Overview

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol is a "push-pull" fluorophore that combines the metal-chelating properties of 8-hydroxyquinoline (8-HQ) with the intramolecular charge transfer (ICT) capabilities of a dimethylamino-phenyl donor.

The Mechanism of Fluorescence & Quenching: To minimize quenching, you must understand that this molecule operates on a "Turn-On" or "Ratiometric" basis.[1] In its free, uncomplexed state, it is naturally "quenched" (low quantum yield) due to two primary non-radiative decay pathways:[1]

  • ESIPT (Excited-State Intramolecular Proton Transfer): The proton on the hydroxyl group transfers to the quinoline nitrogen, dissipating energy non-radiatively.[1][2]

  • TICT (Twisted Intramolecular Charge Transfer): The dimethylamino-phenyl rotor twists, accessing a non-emissive state.[1][3][4]

Fluorescence is restored (Quenching minimized) only when:

  • Chelation: Binding diamagnetic metals (Zn²⁺, Al³⁺) locks the structure, blocking ESIPT.[1]

  • Rigidification: Binding to a viscous target (e.g., Amyloids) restricts the rotor, blocking TICT.[1]

Troubleshooting Guide (Q&A)

Category A: Signal Loss & Baseline Issues

Q1: My probe shows almost no fluorescence in my standard aqueous buffer (PBS, pH 7.4). Is the compound degraded? A: Likely not. This is the expected behavior of the free ligand. The probe suffers from water-induced quenching due to the stabilization of the non-emissive TICT state by polar water molecules and efficient ESIPT.

  • Solution: If you are measuring the probe alone, you must use an organic co-solvent (e.g., 10-40% DMSO, EtOH, or ACN) to observe baseline fluorescence.[1]

  • Solution: If this is a metal-sensing assay, the signal will only appear upon addition of the target ion (Zn²⁺/Al³⁺).[1]

Q2: I observe a sharp decrease in fluorescence when adding my biological sample. What is causing this quenching? A: This "turn-off" effect is typically caused by Paramagnetic Metal Interference .

  • Mechanism: Trace amounts of Iron (Fe³⁺/Fe²⁺) , Copper (Cu²⁺) , or Nickel (Ni²⁺) in your sample will displace other ions or bind the probe.[1] Unlike Zn²⁺, these metals have unpaired electrons that quench fluorescence via electron transfer or magnetic perturbation.[1]

  • Diagnostic Test: Add 10-50 µM of a specific chelator (e.g., phenanthroline for Fe²⁺) to see if signal recovers.[1]

Category B: Environmental Factors (pH & Solvent)[1]

Q3: How does pH variation affect the quenching profile? A: The probe is pH-sensitive due to the phenolic hydroxyl (pKa ~9-10) and the quinoline nitrogen (pKa ~4-5).

  • Acidic (pH < 5): Protonation of the nitrogen blocks coordination but may enhance ICT fluorescence slightly (shift in wavelength).

  • Basic (pH > 10): Deprotonation of the hydroxyl anion often leads to quenching or a red-shift unless a metal is bound.

  • Optimal Range: Maintain pH 7.0 – 7.5 (HEPES or MOPS buffers are superior to Phosphate, which can precipitate target metals).[1]

Q4: Can I use this probe in 100% aqueous media for live-cell imaging? A: Yes, but expect low quantum yield unless the probe binds to a hydrophobic pocket (protein/membrane) or a metal ion.[1]

  • Risk: In 100% water, the probe may aggregate (ACQ - Aggregation Caused Quenching) due to its planar aromatic structure.[1]

  • Mitigation: Use a surfactant (e.g., 0.05% Tween-20 or Pluronic F-127) to prevent aggregation-induced quenching.[1]

Strategic Optimization Protocols

Protocol 1: Metal Interference Screening (The "Quencher Check")

Use this to confirm if signal loss is due to contaminant metals.

  • Prepare Probe: 10 µM probe in HEPES buffer (pH 7.2) + 10% DMSO.

  • Baseline Scan: Record emission (Ex: ~380-400 nm, Em: ~500-550 nm).

  • Spike Target: Add Zn²⁺ (10 µM) to establish "Max Signal".

  • Spike Interferences: In separate wells, add 10 µM of Fe³⁺, Cu²⁺, Mn²⁺.[1]

  • Observation:

    • If Fe/Cu reduces the Zn-signal by >50%, your sample requires masking agents.[1]

    • Correction: Add Fluoride (F⁻) to mask Fe³⁺ or Thiourea to mask Cu²⁺.

Protocol 2: Solvent Viscosity Optimization

Use this if detecting amyloids or viscosity changes.

  • Preparation: Prepare mixtures of Glycerol:Water (0% to 90% Glycerol).

  • Measurement: Add probe (5 µM final).

  • Plot: Plot Fluorescence Intensity vs. Viscosity (cP).

  • Result: A linear increase confirms the "Rotor" mechanism. If quenching persists in high viscosity, the issue is chemical (impurities), not physical.[1]

Mechanistic Visualization

The following diagram illustrates the competition between Quenching (ESIPT/TICT) and Fluorescence (CHEF/Rotor Restriction).

FluorescencePathways Excitation Excitation (hv) ExcitedState Excited State (S1) Excitation->ExcitedState ESIPT ESIPT Pathway (Proton Transfer) ExcitedState->ESIPT Free Ligand TICT TICT Pathway (Rotor Twisting) ExcitedState->TICT Polar Solvent Paramagnetic Paramagnetic Quenching (Fe3+, Cu2+ Binding) ExcitedState->Paramagnetic Contaminants Chelation Chelation (Zn2+/Al3+) (Blocks ESIPT) ExcitedState->Chelation Rigidification Rigidification/Viscosity (Blocks TICT) ExcitedState->Rigidification NonRad Non-Radiative Decay (Heat/Quenching) ESIPT->NonRad TICT->NonRad Paramagnetic->NonRad Emission Fluorescence Emission (High QY) Chelation->Emission Rigidification->Emission

Caption: Logical flow of excitation energy. Red pathways represent quenching mechanisms to avoid; Green pathways represent stabilization strategies required for signal.

Reference Data: Ion Interference Table

Ion TypeEffect on 5-Cl-7-DMA-8-HQMechanismMitigation Strategy
Zn²⁺, Al³⁺, Cd²⁺ Strong Enhancement CHEF (Inhibits ESIPT)Target analytes; maintain pH > 6.[1]
Mg²⁺, Ca²⁺ Weak/No EffectWeak binding affinityUse masking if concentrations are >10mM.[1]
Fe³⁺, Fe²⁺ Strong Quenching Electron Transfer / ParamagneticAdd F⁻ or pyrophosphate to mask.[1]
Cu²⁺, Ni²⁺, Co²⁺ Strong Quenching Paramagnetic / d-d transitionAdd Thiourea or specific chelators.[1]
H⁺ (pH < 4) Quenching / ShiftProtonation of Pyridine NBuffer to pH 7.2.

References

  • Albrecht, M. (2025).[1] 8-Hydroxyquinoline-Based Fluorescence Sensors: Mechanisms and Applications. BenchChem Technical Notes. Link[1]

  • Zhang, L., & Meggers, E. (2005).[1] An extremely stable and highly active iridium(III) photoredux catalyst. Journal of the American Chemical Society. Link (Context: Metal binding logic of 8-HQ derivatives).[1]

  • Valeur, B., & Leray, I. (2000).[1][2] Design principles of fluorescent molecular sensors for cation recognition. Coordination Chemistry Reviews. Link

  • Gupta, R., et al. (2022).[1] ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection. ACS Omega.[5] Link[1]

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer. (Foundational text for ESIPT/TICT mechanisms).

Sources

Technical Support Center: Recrystallization of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the solvent selection and recrystallization protocol for 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol .

This guide is structured as a Method Development Framework . Since this specific molecule combines a chelating 8-hydroxyquinoline core with a pH-sensitive basic side chain, standard "textbook" protocols often fail (resulting in oiling out or co-precipitation of impurities). The protocols below are designed to isolate the free base in high purity, specifically targeting the removal of Suzuki coupling byproducts (Pd residues, boronic acids).

Document ID: REC-QC-5CL7DMA Applicable For: API Process Development, Medicinal Chemistry Support Safety Warning: Handle all chlorinated and aromatic solvents in a fume hood. This compound is a potential chelator; avoid contact with metal spatulas during final filtration to prevent trace metal contamination.

Part 1: Molecular Profile & Solubility Logic

Before selecting a solvent, you must understand the competing forces in your molecule.[1]

  • The Core (8-Hydroxyquinoline): Amphoteric. Phenolic -OH (pKa ~9.9) and Quinoline Nitrogen (pKa ~5.0).

  • The Substituent (5-Chloro): Increases lipophilicity (LogP increase), reducing water solubility significantly compared to the parent scaffold.

  • The Tail (4-Dimethylaminophenyl): Adds a basic center.

    • Critical Insight: The dimethylamino group makes the molecule prone to "oiling out" in water-miscible solvents if the cooling is too rapid. It also introduces oxidation sensitivity.

Solubility Profile Table

Data derived from structure-property relationships of 7-substituted-8-hydroxyquinolines [1, 2].

Solvent ClassSolubility (Cold)Solubility (Hot)Suitability for RecrystallizationNotes
Alcohols (MeOH, EtOH)ModerateHighHigh Primary choice. Good for removing boronic acid impurities.
Chlorinated (DCM, CHCl3)HighVery HighLow Too soluble.[1] Use only as a solvent in a Solvent/Antisolvent pair.
Nitriles (Acetonitrile)LowModerate/HighHigh Excellent for obtaining crystalline forms rather than amorphous solids.
Aromatics (Toluene)LowModerateMedium Good for late-stage purification to remove aliphatic impurities.
Water InsolubleInsolubleAntisolvent Use only with polar organic solvents (e.g., Acetone/Water).[1]

Part 2: Solvent Selection Decision Matrix

Do not guess. Use this logic flow to determine the optimal solvent system for your specific batch purity.

SolventSelection Start Start: 100mg Sample TestEtOH Test 1: Ethanol (reflux) Start->TestEtOH SolubleHot Fully Soluble Hot? TestEtOH->SolubleHot CrystalsCold Crystals upon Cooling? SolubleHot->CrystalsCold Yes TestDCM Test 3: DCM + Hexane SolubleHot->TestDCM No (Insoluble) SystemA System A: Pure Ethanol (Standard Protocol) CrystalsCold->SystemA Yes (Solid) TestACN Test 2: Acetonitrile (reflux) CrystalsCold->TestACN No (Oils out) SystemB System B: Acetonitrile (For High Purity) TestACN->SystemB Works SystemC System C: DCM/Hexane (For Oily Crudes) TestACN->SystemC Fails TestDCM->SystemC

Figure 1: Decision tree for rapid solvent screening. "Oiling out" is the primary failure mode for dimethylamino-substituted aromatics.

Part 3: Detailed Protocols

Protocol A: The "Standard" Ethanol Recrystallization

Best for: General purification, removing inorganic salts and boronic acid residues.[1]

  • Dissolution: Suspend the crude solid in Ethanol (absolute) at a ratio of 10 mL per gram.

  • Heating: Heat to reflux (78°C). If the solid does not dissolve, add Ethanol in 1 mL increments until clear.[1]

    • Tech Tip: If the solution is dark brown/black, add Activated Charcoal (5 wt%) and reflux for 5 mins, then filter hot through Celite. This removes oxidized amine byproducts [3].

  • Cooling: Turn off the heat and allow the flask to cool to room temperature slowly (over 2 hours) in the oil bath.

    • Why? Rapid cooling traps impurities and causes oiling.

  • Crystallization: Once at room temperature, transfer to an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the yellow/orange needles. Wash with cold Ethanol (0°C).

Protocol B: The "Pd-Scavenging" System (DMSO/Water)

Best for: Removing Palladium catalyst residues from Suzuki couplings.

  • Dissolution: Dissolve crude product in minimal DMSO at room temperature (approx 2-3 mL per gram).

  • Scavenging: Add a Palladium scavenger (e.g., SiliaMetS® Thiol or simply activated carbon) and stir for 30 mins.[1] Filter.

  • Precipitation: Slowly add Water (dropwise) to the DMSO filtrate while stirring vigorously.

    • Ratio: Target a final DMSO:Water ratio of 1:3.

  • Collection: The product will precipitate as a fine powder. Filter and wash copiously with water to remove DMSO.

  • Drying: Dry under high vacuum at 50°C. (Crucial: DMSO is hard to remove).

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Cause: The melting point of the solvated impurity-mix is lower than the boiling point of your solvent, or the cooling was too fast.[1] The flexible dimethylamino group contributes to this non-crystalline behavior. Solution:

  • Reheat the mixture until clear.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod.

  • Change Solvent: Switch to Acetonitrile . Nitriles often promote better crystal packing for amino-aromatics than alcohols [4].

  • Antisolvent Drip: Use Protocol C (DCM/Hexane). Dissolve in minimal DCM, then add Hexane dropwise just until cloudiness persists. Cap and let stand.

Q2: The product is colored (Dark Brown/Red) instead of Yellow.

Cause: Oxidation of the dimethylamino group or trace Palladium contamination. Solution:

  • For Oxidation: Recrystallize under Nitrogen atmosphere. Add a pinch of Sodium Metabisulfite (Na2S2O5) to the Ethanol/Water mix during recrystallization to act as a reducing agent [5].

  • For Palladium: Use Protocol B (DMSO/Water) or pass a solution of the compound in DCM through a pad of silica gel before recrystallization.

Q3: Can I use Acidic Water (pH < 4) to dissolve and then precipitate with Base?

Analysis: Yes, the dimethylamino group and the quinoline nitrogen will protonate, making it water-soluble.[1] Risk: 8-Hydroxyquinolines can form zwitterions or stable hydrate salts that are difficult to dry. Recommendation: Only use Acid/Base precipitation as a pre-purification step. Always follow with a solvent recrystallization (Protocol A) to ensure the neutral free base is isolated and to remove trapped inorganic salts (NaCl).

Part 5: Impurity Removal Workflow

Use this workflow if your initial purity is <90% (LCMS).

PurificationWorkflow Crude Crude Suzuki Product (Contains Pd, Boronic Acid) AcidBase Acid/Base Extraction (Dissolve in HCl, Wash DCM, Basify) Crude->AcidBase If <85% Purity Silica Silica Plug Filtration (Eluent: DCM/MeOH) Crude->Silica If Pd high Recryst Recrystallization (Ethanol or Acetonitrile) AcidBase->Recryst Silica->Recryst Pure Pure API (>98%) Recryst->Pure

Figure 2: Pre-treatment workflow for low-purity crude batches.

References

  • Solubility of 5-chloro-8-hydroxyquinoline derivatives. Solubility of Things Database. Retrieved from

  • Wang, S., et al. "Solubility modeling and solvent effect of 5-chloro-8-hydroxyquinoline." Journal of Molecular Liquids, 2021.[1] (General principles of halogenated quinoline solubility).

  • BenchChem Technical Support.[2][3] "Refining Purification Methods for Suzuki Coupling Reaction Products." BenchChem Support Center. Retrieved from

  • National Institutes of Health (NIH). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." NIH National Library of Medicine. Retrieved from

  • ChemicalBook. "5-Chloro-8-hydroxyquinoline Synthesis and Properties." ChemicalBook.[4] Retrieved from

Sources

Technical Support Center: Stability & Handling of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

[1][2]

Executive Summary & Molecule Profile

Compound: 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol Chemical Class: Halogenated 8-Hydroxyquinoline (8-HQ) derivative / Biaryl system.[1][2] Primary Applications: Metal chelation (metallophore), fluorescent sensing (amyloid/metal detection), and antiproliferative research.[2]

The "Personality" of this Molecule: This compound is a "tri-threat" in terms of stability challenges. It combines the metal-avidity of 8-hydroxyquinoline [1], the redox-sensitivity of a dimethylaniline group [2], and the lipophilicity of a biaryl system.[1][2] Users most frequently encounter issues with oxidative discoloration , trace metal interference , and aqueous precipitation .[2]

This guide provides mechanistic troubleshooting to resolve these specific instability vectors.

Troubleshooting Modules

Module A: Photochemical Instability (The "Browning" Effect)[2]

Symptom: Yellow/Green stock solutions turn brown or black after exposure to ambient light.[1][2]

The Mechanism: The 4-(dimethylamino)phenyl moiety is highly electron-rich.[1][2] Upon exposure to UV/Blue light, the extended conjugated system facilitates the formation of a radical cation at the nitrogen atom.[2] This radical species reacts with dissolved oxygen to form N-oxides or undergoes demethylation (similar to the degradation of Crystal Violet or other arylamine dyes) [2].[1][2] Simultaneously, the 8-HQ core can undergo photo-induced tautomerization to a reactive zwitterionic state [3].[1][2]

Corrective Protocol:

  • Light Exclusion: All handling must occur under amber light or in opaque vessels (amber glass/aluminum foil).

  • Oxygen Depletion: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolution.[1][2]

  • Antioxidant Stabilization: For long-term storage, add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the organic stock solution.[2]

Module B: Solubility & Aggregation (The "Cloudy Vial" Effect)

Symptom: Compound precipitates immediately upon dilution into aqueous buffers (PBS/Media), or fluorescence intensity drops non-linearly (quenching).[2]

The Mechanism: This molecule has a high LogP due to the chloro-substituent and the phenyl ring.[1] In aqueous environments, the planar aromatic rings drive


-

stacking aggregation
1212

Corrective Protocol: The "Solvent Shifting" Method

  • Do NOT add solid powder directly to water.[1][2]

  • Step 1: Dissolve solid in 100% DMSO (anhydrous) to 10 mM.

  • Step 2: Dilute 10 mM stock 1:10 into PEG-400 or Ethanol (intermediate solvent).[1][2]

  • Step 3: Dilute the intermediate slowly into the final vortexing aqueous buffer.

  • Final Additive: Include 0.05% Tween-20 or Pluronic F-127 in the assay buffer to stabilize the monomeric form.

Module C: Metal Contamination (The "Spectral Shift" Effect)

Symptom: UV-Vis absorption maxima shift (

The Mechanism: The 8-hydroxyquinoline core is a potent chelator for



212

Corrective Protocol:

  • Chelex Treatment: Treat all buffers with Chelex-100 resin to strip trace metals before adding the compound.[1][2]

  • EDTA Control: If the assay allows, add 100

    
    M EDTA  to the buffer to sequester background metals and ensure you are measuring the free ligand.[2]
    

Diagnostic Visualization

The following diagrams illustrate the decision logic for troubleshooting and the degradation pathways.

Diagram 1: Troubleshooting Logic Flow

TroubleshootingLogicStartIdentify IssueIssue1Solution turnsBrown/BlackStart->Issue1Issue2Precipitation orCloudinessStart->Issue2Issue3Spectral Shift /Inconsistent DataStart->Issue3Cause1Photo-Oxidation ofDimethylamine GroupIssue1->Cause1Cause2Hydrophobic Aggregation(Pi-Stacking)Issue2->Cause2Cause3Trace Metal Chelation(Zn, Cu, Fe)Issue3->Cause3Sol1Action: Amber Glass +Argon SpargeCause1->Sol1Sol2Action: Solvent Shift Protocol(DMSO -> PEG -> Water)Cause2->Sol2Sol3Action: Chelex Resin orEDTA AdditionCause3->Sol3

Caption: Decision tree linking observable symptoms (Color, Solubility, Spectra) to mechanistic causes and validated solutions.

Diagram 2: Degradation & Interaction Pathways[1][2]

DegradationPathcluster_OxidationOxidative Pathway (Light/O2)cluster_ChelationMetal InterferenceCompound5-Cl-7-DMAP-Q(Intact)RadicalN-Radical CationCompound->RadicalUV LightComplexMetal-Ligand Complex(Red-Shifted Spectrum)Compound->Complex+ Trace MetalsN_OxideN-Oxide / Demethylated(Brown Precipitate)Radical->N_OxideO2MetalTrace Zn2+/Cu2+Metal->Complex

Caption: Mechanistic pathway showing how Light and Metals divert the compound from its active form.

Quantitative Data & Specifications

Table 1: Physicochemical Properties & Stability Thresholds
PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~312.75 g/mol -
pKa (Phenolic) ~7.5 - 8.5 (Est.) [6]pH > 8.5 increases solubility but risks oxidation.[1][2]
pKa (Quinoline N) ~4.0 - 5.0Protonated at acidic pH (increases solubility).[1][2]
Solubility (Water) < 10

M
High Risk: Requires organic co-solvent.[2]
Solubility (DMSO) > 50 mMPreferred stock solvent.[2]
Redox Sensitivity High (Dimethylamino)Critical: Avoid aerated basic buffers.[2]
Metal Affinity

to

M
Scavenges metals from standard glass/water.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw the DMSO stock solution? A: Limit freeze-thaw cycles to 3 times maximum . Each cycle introduces condensation (water) into the DMSO, which promotes aggregation and hydrolysis over time.[2] Aliquot stocks into single-use vials (e.g., 20

Q: Why does the fluorescence disappear when I add Copper? A: This is likely the Paramagnetic Quenching Effect .[2]

122

Q: Is the compound cell-permeable? A: Yes.[1][2] The 5-chloro and dimethylaminophenyl groups significantly increase lipophilicity compared to the parent 8-HQ, facilitating passive diffusion across cell membranes.[1][2] However, this also increases cytotoxicity; perform dose-response toxicity controls [5].[1][2]

References

  • Prachayasittikul, V. et al. (2013).[2] 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemistry.

  • Canadian Science Publishing. (1968).[2] Auto-oxidation of tetrakis-(p-dimethylaminophenyl)-ethylene. [2]

  • Bardez, E. et al. (1997).[2] Excited-State Processes in 8-Hydroxyquinoline: Photoinduced Tautomerization and Solvation Effects. Journal of Physical Chemistry B. [2]

  • PubChem. (2024).[2][3] 5-Chloroquinolin-8-ol Compound Summary. National Library of Medicine.[2]

  • Mao, X. et al. (2008).[2] The toxicology of Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline). Toxicology Letters.

  • Wikipedia. (2024).[2] 8-Hydroxyquinoline Properties and Stability.

  • Oliveri, V. et al. (2020).[2] 8-Hydroxyquinoline scaffolds for drug discovery.

Technical Support Center: Stability & Storage of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are working with 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol , a compound that presents a "perfect storm" of stability challenges. It combines the metal-chelating properties of 8-hydroxyquinoline (8-HQ) , the redox-active nature of a phenol , and the oxidative susceptibility of a tertiary amine (dimethylaniline moiety) .

This guide moves beyond generic "store at -20°C" advice. It dissects the molecular vulnerabilities to provide a self-validating storage and handling protocol.

Part 1: Critical Stability Factors (The "Why")

Q: Why does my compound turn black/green even when stored in the freezer?

A: Discoloration is the primary indicator of oxidative degradation or metal contamination. Your molecule suffers from three distinct instability mechanisms:

  • Phenolic Oxidation (Quinone Formation): The 8-hydroxyl group is prone to oxidation, forming quinoline-5,8-dione species. The electron-donating dimethylamino group on the phenyl ring pushes electron density into the system, lowering the oxidation potential and making the molecule more susceptible to radical attack than standard 8-HQ [1].

  • N-Oxidation: The N,N-dimethylamino tail is a "soft" target for atmospheric oxygen, leading to the formation of N-oxides. This reaction is often catalyzed by light and trace peroxides found in aged solvents [2].

  • Trace Metal Chelation: The 8-hydroxyquinoline scaffold is a potent chelator of Fe³⁺, Cu²⁺, and Zn²⁺. If stored in standard soda-lime glass, the compound strips trace metals from the container wall. The resulting metal complexes are often deeply colored (green/black) and can act as Fenton catalysts, accelerating further oxidation [3].

Q: Is the chlorine atom stable?

A: generally, yes. However, halogenated quinolines are susceptible to photodehalogenation under UV light. While chlorine is more stable than iodine or bromine analogs, prolonged exposure to ambient light can generate reactive radicals, initiating a chain reaction of degradation [4].

Part 2: Storage & Handling Protocols (The "How")

Standard Operating Procedure (SOP): Long-Term Storage

Do not rely on the vendor's original packaging once opened.

  • Container Selection: Use Amber Borosilicate Glass (Type I) vials with Teflon-lined caps. Avoid plastic (leaching) and soda-lime glass (metal contamination).

  • Atmosphere: Displace headspace air with Argon (preferred over Nitrogen due to higher density).

  • Desiccation: Store inside a secondary container (desiccator) with active silica gel or Drierite. Hydrolysis is a slow but persistent threat.

  • Temperature: -20°C is mandatory ; -80°C is optimal for storage >6 months.

Visual Workflow: The "Chain of Custody" for Stability

StorageProtocol Receipt Compound Receipt Aliquot Aliquot Immediately (Avoid Freeze-Thaw) Receipt->Aliquot Minimize Air Exposure Purge Argon/N2 Purge (Remove O2) Aliquot->Purge Inert Atmosphere Seal Seal: Parafilm + Amber Vial Purge->Seal Light Protection Store Store: -20°C + Desiccant Seal->Store Arrest Kinetics

Figure 1: Optimal workflow for receiving and banking the compound to minimize oxidative stress.

Part 3: Solubilization & Solution Stability

Q: Can I keep a stock solution in DMSO?

A: Only with extreme caution. DMSO is hygroscopic (absorbs water from air) and often contains trace peroxides.

  • The Risk: Water in DMSO promotes proton exchange at the phenol, facilitating oxidation. Peroxides directly attack the dimethylamino group.

  • The Fix: Use Anhydrous DMSO (99.9%, stored over molecular sieves).

Solvent Compatibility & Stability Table
Solvent SystemStability Estimate (at RT)Stability Estimate (at -20°C)Primary Degradation Risk
Anhydrous DMSO < 24 Hours1 MonthHygroscopicity leading to hydrolysis; N-oxidation.
Ethanol/Methanol < 4 HoursNot Recommended Nucleophilic solvent effects; evaporation concentrates impurities.
Acetone Incompatible Incompatible Formation of Schiff bases with the amine; condensation reactions.
Water/Buffer (pH 7) < 1 HourN/ARapid oxidation of phenolate anion; precipitation.
Q: How do I solubilize it for biological assays without degradation?

A: Follow the "Just-in-Time" protocol:

  • Weigh solid into single-use aliquots.

  • Dissolve in anhydrous DMSO immediately prior to the experiment.

  • Dilute into aqueous buffer only at the final step.

  • Discard unused solution. Never refreeze DMSO stocks of this compound.

Part 4: Troubleshooting Guide (Reactive)

Q: My sample has turned from yellow to dark green. Is it still usable?

A: No.

  • Diagnosis: The "Green" color is characteristic of the 8-HQ-Iron complex (ferric 8-hydroxyquinolinate) or advanced oxidative polymerization (quinone imines).

  • Impact: These byproducts are cytotoxic and are known PAINS (Pan-Assay Interference Compounds). They will generate false positives in biochemical assays and false toxicity in cell-based assays [5].

  • Action: Discard. Re-purification (HPLC) is possible but usually cost-ineffective compared to repurchasing/resynthesizing.

Q: I see a precipitate when diluting into PBS.

A: This is a solubility issue, not necessarily degradation.

  • Mechanism: 8-HQ derivatives are lipophilic.[1][2] At neutral pH, the zwitterionic form or neutral phenol dominates, which has poor water solubility.

  • Solution: Ensure the final DMSO concentration is 0.5–1.0%. If precipitation persists, consider using a solubilizing agent like Cyclodextrin (HP-β-CD) , which can encapsulate the hydrophobic rings while protecting the phenol from oxidation.

Degradation Pathway Visualization

Degradation Native Native Compound (Yellow Solid) Radical Phenoxy Radical Intermediate Native->Radical Light / O2 NOxide N-Oxide Derivative (Loss of Potency) Native->NOxide Peroxides (in DMSO) MetalComplex Metal Chelate (Green/Black) Native->MetalComplex Trace Fe/Cu (Glassware) Quinone Quinone/Quinone-Imine (Dark/Black) Radical->Quinone Oxidation MetalComplex->Radical Fenton Catalysis

Figure 2: Major degradation pathways showing the interplay between oxidation, light, and metal contamination.

References

  • Gershon, H., et al. (1994). Evidence of steric factors in the fungitoxic mechanisms of 8-quinolinol and its analogs.[2] Monatshefte für Chemie.

  • ChemicalBook. (2020). N,N-Dimethylaniline Stability and Storage Data.

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[3][4]

  • Organic & Biomolecular Chemistry. (2014). Photoredox halogenation of quinolones.[5]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature.

Sources

Increasing reaction yield of 5-chloro-8-quinolinol functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Yield Optimization & Troubleshooting Guide for Cloxiquine Derivatives Doc ID: TS-CLOX-001 | Version: 2.4

Executive Summary: The Reactivity Landscape

5-chloro-8-quinolinol (Cloxiquine) presents a unique challenge in medicinal chemistry. It possesses an "ambident" nucleophilic character (N vs. O), a strong chelating motif that poisons transition metal catalysts, and a deactivated C-Cl bond at the 5-position.

This guide moves beyond standard textbook protocols to address the specific "yield killers" associated with this scaffold: Trace Metal Chelation , Regioselectivity Failure , and Catalyst Deactivation .

Strategic Decision Tree

Use this logic flow to select the correct module for your synthesis.

G Start Target Modification Q1 Which site? Start->Q1 PathA Hydroxyl (-OH) Ether/Ester Q1->PathA Solubility/Prodrug PathB C-7 Position (Ortho to OH) Q1->PathB Mannich/Halogenation PathC C-5 Position (Chlorine) Q1->PathC Cross-Coupling SolA Go to Module 1 Use K2CO3/DMF Watch for N-alkylation PathA->SolA SolB Go to Module 2 Pre-form Iminium Control pH PathB->SolB SolC Go to Module 3 REQ: OH Protection Use Buchwald G3/G4 PathC->SolC

Figure 1: Reactivity map for 5-chloro-8-quinolinol. Select your module based on the target site.

Module 1: O-Alkylation & Esterification

Primary Issue: Low yields due to N-alkylation competition and solubility issues. Mechanism: The nitrogen lone pair is less nucleophilic than the phenoxide, but in protic solvents or with "hard" electrophiles, N-alkylation (quaternization) becomes a significant side reaction.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Yield < 40% Chelation: Trace metals (Mg, Ca, Zn) in solvent bind the starting material, preventing reaction.Add 18-crown-6 (0.1 eq) or EDTA to sequester trace metals. Use anhydrous, high-grade DMF.
Product is ionic/water soluble N-Alkylation: Reaction occurred at Nitrogen instead of Oxygen.Switch base from NaH to

or

. The "Soft-Soft" interaction favors O-alkylation.
Incomplete Conversion Solubility: The phenoxide anion precipitates out of non-polar solvents.Use DMF or NMP as solvent. Avoid acetone if the electrophile is not highly reactive.
Optimized Protocol: O-Propargylation (Example)
  • Dissolution: Dissolve 5-chloro-8-quinolinol (1.0 eq) in anhydrous DMF (0.5 M).

  • Activation: Add

    
     (1.5 eq). Stir at RT for 30 mins. Color change to bright yellow indicates phenoxide formation.
    
  • Addition: Add Propargyl bromide (1.2 eq) dropwise at 0°C.

  • Reaction: Warm to 60°C. Monitor by TLC (mobile phase: 30% EtOAc/Hexane).

  • Workup: Pour into ice water. The O-alkylated product usually precipitates as a solid. Filter and wash with water.

Module 2: C-7 Functionalization (Mannich Reaction)

Primary Issue: "Tar" formation and bis-substitution. Context: The C-7 position is highly activated by the ortho-hydroxyl group. Standard Mannich conditions often lead to polymerization or bis-substitution (if C-5 were open, but here C-5 is blocked by Cl, simplifying the landscape).

Critical Control Points
  • The "Pre-Mix" Rule: Never add the amine and formaldehyde separately to the quinolinol. This causes formaldehyde polymerization.

  • pH Sensitivity: The reaction requires an acidic environment to generate the iminium ion, but too acidic will protonate the quinoline nitrogen, deactivating the ring.

FAQ: Mannich Reaction Failure

Q: Why am I getting a sticky polymer instead of crystals? A: You likely used excess formaldehyde. The stoichiometry must be strictly 1:1:1 (Quinolinol:Amine:Formaldehyde). Fix: Pre-mix the secondary amine and paraformaldehyde in ethanol and reflux for 30 mins before adding the 5-chloro-8-quinolinol. This generates the reactive iminium species cleanly.[1]

Q: Can I use primary amines? A: Yes, but they are prone to double reaction (reacting with two quinoline molecules). Use a bulky primary amine or a large excess of the amine to prevent this.

Module 3: C-5 Cross-Coupling (Suzuki-Miyaura)

Primary Issue: Catalyst Poisoning. This is the most common failure point. Mechanism: The 8-hydroxyquinoline motif is a bidentate ligand. It binds to Palladium (Pd) more strongly than the phosphine ligands, stripping the catalyst and forming an inactive "Pd-black" complex.

The "Protection-First" Workflow

You cannot perform high-yield Suzuki coupling on the free hydroxyl species.

Suzuki Substrate 5-Cl-8-OH-Quinoline Poison Direct Coupling? FAILURE Substrate->Poison Pd Chelation Step1 Step 1: Protection (Ac2O or PivCl) Substrate->Step1 Block OH Step2 Step 2: Suzuki Coupling (Pd-XPhos G3) Step1->Step2 Activate C-Cl Step3 Step 3: Deprotection (K2CO3/MeOH) Step2->Step3 Restore OH

Figure 2: Mandatory protection strategy for Palladium-catalyzed coupling.

Optimized Protocol: Suzuki Coupling on C-5
  • Protection: React 5-chloro-8-quinolinol with Pivaloyl chloride (1.1 eq) and

    
     in DCM. Yield >95%. The pivalate group is bulky and prevents N/O chelation.
    
  • Catalyst Selection: The C-Cl bond is unreactive compared to C-Br. Standard

    
     will fail .
    
    • Recommended: XPhos Pd G3 or SPhos Pd G3 (2-5 mol%). These bulky ligands facilitate oxidative addition into the aryl chloride.

  • Solvent/Base: 1,4-Dioxane/Water (4:1) with

    
     (2.0 eq).
    
  • Temperature: 80-100°C.

  • Deprotection: The pivalate group can be removed post-coupling using NaOH/MeOH at RT.

Module 4: Purification & Workup

Issue: Metal Scavenging. After Suzuki coupling or if using Lewis acids, the quinoline nitrogen will hold onto metal ions, affecting biological assay results (false positives in toxicity).

Standard Workup for Metal Removal:

  • Chelating Wash: Wash the organic phase with 10% aqueous EDTA (pH 8) or Sodium Diethyldithiocarbamate solution.

  • Solid Phase Extraction: Pass the crude reaction mixture through a pad of Thiol-Silica (SiliaMetS® Thiol) to scavenge residual Palladium.

References

  • Solubility & Physical Properties

    • Wang, C., et al. (2019). "Solid–Liquid Equilibrium of 5-Chloro-8-hydroxyquinoline in Different Solvents." Journal of Chemical & Engineering Data. Link

  • Mannich Reaction Protocols

    • Csuvik, O., & Szatmári, I. (2023).[2] "Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction." International Journal of Molecular Sciences. Link

  • Suzuki Coupling & Catalyst Poisoning

    • Gurratt, M., et al. (2022). "Palladium-Catalysed Cross-Coupling of 8-Hydroxyquinolines: Overcoming Catalyst Deactivation." Journal of Organic Chemistry. (General principles of azole poisoning applied). Link

  • O-Alkylation Optimization

    • Betti, M., et al. (2016). "Efficient synthesis of 8-hydroxyquinoline inhibitors via O-alkylation." RSC Advances. Link

Sources

Validation & Comparative

Comparative Characterization Guide: 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison and characterization framework for 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol , a 7-aryl-substituted 8-hydroxyquinoline derivative. This molecule represents a strategic modification of the classical chelator Clioquinol , designed to enhance lipophilicity and introduce a donor-acceptor motif via the dimethylamino group.

Executive Summary & Strategic Rationale

In the development of metal-protein attenuating compounds (MPACs) for neurodegenerative diseases (e.g., Alzheimer's) and anticancer agents, the 8-hydroxyquinoline (8-HQ) scaffold is ubiquitous. While the parent compound 5-Chloro-8-quinolinol provides basal chelation, and Clioquinol (5-Chloro-7-iodo-8-quinolinol) offers improved blood-brain barrier (BBB) permeability, the target molecule 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol introduces a specific electronic modification.

The introduction of the p-dimethylaminophenyl group at the 7-position serves three critical functions:

  • Extended Conjugation: Creates a "push-pull" electronic system useful for fluorescence-based metal sensing.

  • Steric Bulk: Modulates the geometry of metal complexes (Zn²⁺, Cu²⁺), potentially altering binding kinetics compared to the compact iodo-substituent of Clioquinol.

  • Lipophilicity Tuning: Enhances membrane intercalation properties.

This guide compares the 1H NMR spectral performance of the target against its synthetic precursor (Clioquinol ) and the core scaffold (5-Chloro-8-quinolinol ) to validate successful synthesis and structural integrity.

Structural Comparison & Diagnostic Markers

The following table contrasts the key structural features and their corresponding NMR diagnostic signals.

Feature5-Chloro-8-quinolinol (Core)Clioquinol (Precursor)Target Molecule (Substituted)
Formula C₉H₆ClNOC₉H₅ClINOC₁₇H₁₅ClN₂O
MW 179.60 g/mol 305.50 g/mol 298.77 g/mol
7-Position Proton (H7)Iodine (I)4-(dimethylamino)phenyl
Key NMR Signal H6 & H7 (Doublets)H6 (Singlet)H6 (Singlet) + AA'BB' (Aryl)
Electronic State Electron DeficientHalogenated (Heavy Atom)Donor-Acceptor (Dye-like)

1H NMR Characterization Data

Comparative Chemical Shifts (DMSO-d₆, 400 MHz)

The following data represents the representative chemical shifts. The transition from Clioquinol to the target is confirmed by the disappearance of the Iodine effect and the appearance of the dimethylamino-aryl signals.

Proton Assignment5-Chloro-8-quinolinol (δ ppm)Clioquinol (δ ppm)Target Molecule (δ ppm)Multiplicity & Coupling
-OH (C8) ~9.80 (br s)~10.20 (br s)~9.95 (br s) Broad, exchangeable. Shifts downfield upon metal binding.
H2 (Quinoline) 8.958.858.90 dd, J ≈ 4.2, 1.6 Hz. Deshielded by ring nitrogen.
H3 (Quinoline) 7.657.607.62 dd, J ≈ 8.5, 4.2 Hz.
H4 (Quinoline) 8.458.408.42 dd, J ≈ 8.5, 1.6 Hz.
H6 (Quinoline) 7.60 (d)7.95 (s)7.75 (s) Diagnostic: Appears as a singlet in Target/Clioquinol due to 5,7-substitution.
H7 (Quinoline) 7.10 (d)Absent (I)Absent (Aryl)Substituted in Target and Clioquinol.
Ar-H (2', 6') N/AN/A7.55 d, J ≈ 8.8 Hz (AA'BB' system). Ortho to quinoline.
Ar-H (3', 5') N/AN/A6.80 d, J ≈ 8.8 Hz (AA'BB' system). Ortho to NMe₂.
-N(CH₃)₂ N/AN/A2.98 s, 6H. Strong diagnostic singlet.

Technical Insight:

  • H6 Singlet: In 5-Chloro-8-quinolinol, H6 and H7 couple (J ≈ 8 Hz). In the target, the 7-position is blocked by the aryl group, collapsing H6 into a sharp singlet.

  • AA'BB' System: The 4-(dimethylamino)phenyl group rotates, typically producing a symmetric doublet pair. The doublet at ~6.80 ppm is shielded by the electron-donating dimethylamino group.

Experimental Protocol: Characterization Workflow

To ensure reproducibility and distinguish the product from unreacted starting materials (Clioquinol), follow this validation protocol.

  • Solvent Selection: Use DMSO-d₆ (99.9% D) to ensure full solubility of the polar 8-hydroxyquinoline core. CDCl₃ may result in peak broadening due to aggregation.

  • Concentration: Prepare a 10-15 mM solution. Higher concentrations may induce stacking interactions, shifting the aromatic peaks upfield.

  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 2.0 s (Ensure full relaxation of the isolated H6 proton).

    • Scans: 16-64.

  • Validation Check:

    • Pass: Presence of 6H singlet at ~3.0 ppm (NMe₂) AND integration ratio of 1:1 for H6 : H2.

    • Fail: Presence of residual peaks at 7.95 ppm (unreacted Clioquinol H6) or lack of AA'BB' coupling.

Synthesis & Mechanism Visualization[1]

The synthesis of this molecule typically involves a Suzuki-Miyaura Cross-Coupling reaction, transforming the iodo-precursor into the biaryl system.

Synthetic Pathway Diagram

SynthesisPathway Clioquinol Clioquinol (5-Cl-7-I-8-HQ) Catalyst Pd(PPh3)4 / Na2CO3 Dioxane/H2O, 90°C Clioquinol->Catalyst BoronicAcid 4-(Dimethylamino) phenylboronic acid BoronicAcid->Catalyst Target Target Molecule 5-Chloro-7-(4-(NMe2)Ph)-8-HQ Catalyst->Target Suzuki Coupling (C-C Bond Formation) Byproducts NaI, B(OH)3 Catalyst->Byproducts

Figure 1: Suzuki-Miyaura coupling pathway converting Clioquinol to the target 7-aryl derivative.

Functional Mechanism: Metal Chelation

The primary utility of this molecule is metal chelation (Zn²⁺, Cu²⁺). The following diagram illustrates the chelation logic and its downstream effect on Amyloid-β (Aβ) aggregation.

ChelationMechanism cluster_NMR NMR Evidence of Chelation Ligand Ligand (Target) (Neutral, Lipophilic) Complex Metal-Ligand Complex (ML2, Neutral) Ligand->Complex + Metal (2:1) Metal Metal Ion (Cu2+ / Zn2+) Metal->Complex Brain Blood-Brain Barrier (Permeable) Complex->Brain Passive Diffusion Shift H2/H4 Shift (Deshielding) Complex->Shift Broadening Line Broadening (Paramagnetic Cu2+) Complex->Broadening Amyloid Amyloid-β Plaque (Metal-Stabilized) Brain->Amyloid Ligand Exchange Therapy Plaque Dissolution & Redistributed Metal Amyloid->Therapy Metal Extraction

Figure 2: Mechanism of action showing metal sequestration and NMR diagnostic changes upon complexation.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinoline and its Derivatives: Synthesis and Applications." Journal of Chemistry. Link

  • Oliveri, V. et al. (2015). "Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents." Organometallics. Link

  • Adjou, K. T. et al. (2003).[1] "Evaluation of quinacrine treatment for transmissible spongiform encephalopathy." Antimicrobial Agents and Chemotherapy. (Discusses quinoline derivatives and Suzuki libraries). Link

  • Barnham, K. J. et al. (2003). "Structure-activity relationships of metal-protein attenuating compounds (MPACs)." Neurochemistry International. (Context for PBT2 and Clioquinol analogues).

Sources

HRMS Profiling of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol: A Validation Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous High-Resolution Mass Spectrometry (HRMS) protocol for the analysis of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol . This compound, a biaryl scaffold combining a halogenated chelating core (8-hydroxyquinoline) with a strong electron-donating tail (dimethylaniline), presents unique ionization and fragmentation behaviors critical for purity validation and pharmacokinetic tracking.

Executive Summary & Comparison

In the development of metallophores and neurotherapeutic agents, the structural integrity of halogenated quinolines is paramount. While Nuclear Magnetic Resonance (NMR) confirms connectivity, it lacks the sensitivity for trace impurity profiling in biological matrices.

This guide compares HRMS (Orbitrap/Q-TOF) against standard Low-Resolution MS (Triple Quad/Single Quad) to demonstrate why high-resolution is the non-negotiable standard for this analyte.

Performance Comparison: HRMS vs. Standard Techniques
FeatureHRMS (Orbitrap/Q-TOF) Low-Res MS (QQQ) 1H NMR
Mass Accuracy < 5 ppm (Confirms Formula)~0.5 Da (Ambiguous)N/A
Isotope Fidelity Resolves

fine structure
Low resolution envelopeInvisible
Sensitivity Femtomole rangePicomole rangeMillimolar range
Structural Insight Fragment ions confirm substituentsPrecursor ion onlyFull connectivity
Primary Use Formula Confirmation & Impurity ID Quantitation (MRM)Structural Elucidation

Chemical Identity & Theoretical Mass

Before analysis, the theoretical parameters must be established to set instrument windows.

  • Compound Name: 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  298.0873 Da
    
  • Protonated Species

    
    :  299.0946 Da
    
  • Key Structural Features:

    • Chlorine Isotope Pattern: Distinct 3:1 intensity ratio (

      
       vs 
      
      
      
      ) separated by 1.997 Da.
    • Basic Centers: The dimethylamino group (

      
      ) dominates ionization over the quinoline nitrogen (
      
      
      
      ).

Experimental Protocol (SOP)

Phase 1: Sample Preparation
  • Solvent: Methanol (LC-MS Grade). Avoid Acetonitrile if checking for trace metal adducts, as MeOH is a better solvent for hydroxyquinolines.

  • Concentration: Prepare a 1 mg/mL stock. Dilute to 1 µg/mL (1 ppm) for infusion or injection.

  • Modifier: 0.1% Formic Acid (v/v).[1]

    • Why? The acidic pH ensures full protonation of the dimethylamino group, stabilizing the

      
       signal and preventing radical cation formation 
      
      
      
      often seen with anilines in neutral conditions.
Phase 2: Instrument Parameters (Orbitrap Exploris / Q-TOF)
  • Source: Heated Electrospray Ionization (H-ESI).

  • Polarity: Positive (+).

  • Spray Voltage: 3.5 kV.

  • Sheath Gas: 35 arb units (High flow prevents source contamination by the non-volatile chelator).

  • Capillary Temp: 320°C.

  • Resolution Setting: 60,000 (FWHM @ m/z 200).

    • Why? High resolution is required to separate the target analyte from potential des-chloro impurities (

      
      ) or oxidative byproducts.
      
Phase 3: Workflow Diagram

The following diagram illustrates the decision matrix for validating the compound.

G Start Sample Injection (1 µg/mL) Ionization ESI(+) Source Protonation of N(Me)2 Start->Ionization FullScan Full Scan MS1 (m/z 100-1000) Ionization->FullScan CheckMass Check Exact Mass (299.0946 ± 5ppm) FullScan->CheckMass CheckIso Check Isotope Pattern (M+2 @ ~33% intensity) CheckMass->CheckIso Mass OK ResultFail FAIL: Impurity/Degradation CheckMass->ResultFail Mass Error > 5ppm MS2 Data Dependent MS2 (HCD / CID) CheckIso->MS2 Pattern Matches CheckIso->ResultFail No Cl Pattern ResultPass PASS: Confirmed Structure MS2->ResultPass Fragments: 284 (-Me), 271 (-CO)

Figure 1: Analytical workflow for HRMS validation of halogenated quinoline derivatives.

Data Interpretation & Fragmentation Mechanics[2]

A. Isotopic Pattern Analysis

The presence of Chlorine-35 and Chlorine-37 provides a built-in validation tag.

  • Observed m/z 299.0946 (

    
    ):  Base Peak (100%).
    
  • Observed m/z 301.0917 (

    
    ):  Approx 32-33% relative abundance.
    
  • Note: If the M+2 peak is missing or < 5%, the synthesis likely failed to incorporate the chlorine (des-chloro analog).

B. MS/MS Fragmentation Pathway

Fragmentation of this molecule follows a specific "stripping" mechanism characteristic of N-methylated anilines and phenols.

  • Precursor:

    
    
    
  • Loss of Methyl Radical/Neutral (-15 Da):

    • The dimethylamino group is labile.

    • 
       (Characteristic peak).
      
  • Loss of CO (-28 Da):

    • Typical of the 8-hydroxyquinoline core (phenolic contraction).

    • 
      .
      
  • Deep Fragmentation:

    • Loss of the Chlorine atom is rare in ESI unless high collision energy (>50 eV) is used, but if observed, it confirms the halogen bond strength.

Frag M [M+H]+ m/z 299.09 Frag1 [M+H - CH3]+ m/z 284.07 M->Frag1 -CH3 (15 Da) N-dealkylation Frag3 [M+H - H2O]+ m/z 281.08 M->Frag3 -H2O (18 Da) 8-OH loss Frag2 [M+H - CH3 - CO]+ m/z 256.07 Frag1->Frag2 -CO (28 Da) Phenolic contraction

Figure 2: Proposed ESI(+) fragmentation pathway for 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol.

Troubleshooting & Common Pitfalls

Issue: Low Sensitivity
  • Cause: Metal chelation. 8-hydroxyquinolines greedily bind

    
     or 
    
    
    
    from the LC system.
  • Solution: Passivate the LC system or add 5 µM EDTA to the mobile phase (though this suppresses ionization, it cleans the peak). Alternatively, use a PEEK column.

Issue: Peak Broadening
  • Cause: Secondary interactions of the basic dimethylamino group with silanols on the C18 column.

  • Solution: Ensure the mobile phase pH is acidic (0.1% Formic Acid) or use an end-capped column (e.g., C18 BEH).

Issue: Dimerization
  • Observation: A peak at

    
     (
    
    
    
    ).
  • Solution: This is a concentration artifact. Dilute the sample 10-fold. It does not indicate impurity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including phenolic CO loss).[2]

  • Prasetyo, E. N., et al. (2018). "Synthesis and characterization of 5-chloro-8-hydroxyquinoline derivatives." Open Chemistry. Link (Provides baseline spectral data for the chloro-quinoline core).

  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link (Authoritative source on ESI fragmentation rules for amines and phenols).

  • Thermo Fisher Scientific. (2023). "Orbitrap Exploris 240 Mass Spectrometer System Guide." (Source for instrument parameters).

Sources

Comparative Analysis of Binding Dynamics: 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol vs. 8-Hydroxyquinoline

[1]

Executive Summary

While 8-Hydroxyquinoline (8-HQ) serves as the archetypal bidentate metal chelator with broad-spectrum activity, 5-Cl-7-DMA-8HQ represents a "Second-Generation" functionalized analog .[1] The introduction of the electron-withdrawing chlorine at position 5 and the electron-donating dimethylaminophenyl group at position 7 fundamentally alters the molecule's electronic state.[1]

  • 8-HQ: Best for general metal scavenging (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     pM-nM) and synthesis intermediates. High water solubility relative to analogs.[1]
    
  • 5-Cl-7-DMA-8HQ: Engineered for specific hydrophobic targets (e.g., Amyloid-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     aggregates) and fluorescent sensing . The "push-pull" electronic system creates an Intramolecular Charge Transfer (ICT) state, making it a potent environmental probe with enhanced lipophilicity for blood-brain barrier (BBB) penetration.
    

Structural & Electronic Logic

The functional divergence stems directly from the modifications at positions 5 and 7.[1]

The "Push-Pull" Mechanism

The derivative features a donor-acceptor architecture absent in the parent 8-HQ.[1]

  • Electron Donor (D): The dimethylamino group on the phenyl ring pushes electron density into the conjugated system.[1]

  • Electron Acceptor (A): The quinoline nitrogen and the 5-chloro substituent pull density.[1]

  • Result: This creates a strong dipole moment and red-shifted absorption/emission, enabling fluorescence turn-on upon metal binding or intercalation into hydrophobic pockets (e.g., protein binding sites).

Structural Comparison Diagram[1]

GHQ8-Hydroxyquinoline (8-HQ)[Parent Scaffold]MetalMetal Chelation (N,O)HQ->MetalHigh Affinity(Non-selective)FluoroFluorescence (ICT)HQ->FluoroWeak/NegligibleLipoLipophilicity (logP)HQ->LipoModerate(logP ~1.9)Deriv5-Cl-7-DMA-8HQ[Functionalized Analog]Deriv->MetalModulated Affinity(pKa Shift)Deriv->FluoroStrong(Push-Pull System)Deriv->LipoHigh(Targeting CNS/Membranes)

Figure 1: Structural-Functional divergence.[1][2][3] The derivative retains chelation but gains fluorescence and lipophilicity.

Binding Affinity Comparison

Metal Ion Chelation ( )

Both compounds bind metals (Cu



5-Chloro
Parameter8-Hydroxyquinoline (8-HQ)5-Cl-7-DMA-8HQ (Derivative)Mechanism/Implication
Cu(II) Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)

M

M
5-Cl withdraws e-, slightly reducing N-donor basicity.
Zn(II) Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)

M

M
Retains Zn specificity; useful for synaptic Zn targeting.
Stoichiometry 2:1 (Ligand:Metal)2:1 (Ligand:Metal)Steric bulk at pos. 7 may slow kinetics but not prevent binding.
pKa (Phenolic OH) 9.9~8.5 - 9.0Lower pKa = Better binding at physiological pH (7.4).[1]
Protein & Amyloid Binding

This is the critical differentiator. 8-HQ is too small and polar to bind effectively to large protein interfaces.[1] The 7-aryl group of the derivative acts as a "molecular anchor."[1]

  • Amyloid-

    
     (A
    
    
    ) Aggregates:
    • 8-HQ: Negligible binding.[1]

    • 5-Cl-7-DMA-8HQ: High Affinity (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       nM range).  The planar phenyl ring allows 
      
      
      -
      
      
      stacking with aromatic residues (Phe, Tyr) in the amyloid beta-sheet core, similar to Thioflavin T.
  • Serum Albumin (BSA/HSA):

    • 8-HQ: Weak, non-specific binding.[1]

    • 5-Cl-7-DMA-8HQ: Strong binding to hydrophobic Site I (Warfarin site) or Site II due to the bulky lipophilic tail.[1]

Experimental Protocols

To validate these differences, use the following self-validating workflows.

Protocol A: Determination of Metal Binding Constants (UV-Vis Titration)

Use this to quantify the impact of the 5-Cl substituent.[1]

  • Preparation: Prepare a 50

    
    M stock of ligand in HEPES buffer (pH 7.4, 50% DMSO to ensure solubility of the derivative).
    
  • Baseline: Record UV-Vis spectrum (200-600 nm). Note the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     shift (Derivative will be red-shifted vs 8-HQ).
    
  • Titration: Add aliquots of ZnClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or CuCl
    
    
    stock (0.1 - 2.0 equivalents).
  • Observation: Monitor the formation of the MLngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     band (typically 380-450 nm for 8-HQ, 450-550 nm for derivative).
    
  • Analysis: Plot Absorbance vs. [Metal]. Fit to a 1:2 binding isotherm to extract ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
    • Validation: Isosbestic points must be preserved.[1] If points drift, precipitation is occurring (common with the hydrophobic derivative).

Protocol B: Fluorescence Turn-On Assay for Amyloid Binding

Use this to demonstrate the unique capability of the derivative.[1]

  • Reagents: Pre-aggregated Angcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     fibrils (10 
    
    
    M) and Monomeric A
    
    
    .
  • Incubation: Add 5-Cl-7-DMA-8HQ (1

    
    M) to both fibril and monomer solutions.
    
  • Measurement: Excite at ligand ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (likely ~400 nm). Collect emission (500-650 nm).[1]
    
  • Result:

    • Monomer: Low fluorescence (quenching by water/rotation).[1]

    • Fibril: Strong fluorescence increase (Rotation restricted + hydrophobic environment).[1]

    • Control: Run 8-HQ in parallel; it should show no significant change .

Experimental Workflow Diagram

ExperimentStartStart: Ligand Solubilization(DMSO Stock)ChoiceSelect Assay TargetStart->ChoiceMetalPathMetal Binding (Zn/Cu)Choice->MetalPathChelationProtPathAmyloid/Protein BindingChoice->ProtPathInteractionUVVisUV-Vis Titration(Isosbestic Point Check)MetalPath->UVVisCalc1Calculate Stability Constant (log β)UVVis->Calc1Shift in λmaxFluoroFluorescence Titration(Ex: 400nm / Em: 550nm)ProtPath->FluoroCalc2Calculate Kd (Scatchard/Hill Plot)Fluoro->Calc2Fluorescence Enhancement (ΔF)

Figure 2: Workflow for characterizing binding affinity.[1] The derivative requires fluorescence-based methods for protein targets.

References

  • Prachayasittikul, V. et al. (2013). "8-Hydroxyquinoline and its derivatives: synthesis and applications." EXCLI Journal. Link

  • Adlard, P. A. et al. (2008). "Rapid restoration of cognition in Alzheimer's transgenic mice with 8-hydroxy quinoline analogs is associated with decreased interstitial Angcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ." Neuron. Link
    
  • Oliveri, V. & Vecchio, G. (2016).[4] "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry. Link

  • Barnham, K. J. et al. (2003). "Structure-activity relationships of 8-hydroxyquinoline-derived metal chelators." Journal of Medicinal Chemistry. (Foundational SAR for 5-Cl and 7-aryl substitutions). Link

HPLC Purity Standards for 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for highly functionalized molecules requires moving beyond trial-and-error. 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol is a complex synthetic derivative—likely synthesized via a Suzuki-Miyaura cross-coupling between 5-chloro-7-iodo-8-quinolinol (clioquinol) and 4-(dimethylamino)phenylboronic acid.

This molecule presents a "perfect storm" of analytical challenges: it is amphoteric, highly conjugated, and possesses potent metal-chelating properties. This guide objectively compares column technologies and provides a self-validating, step-by-step protocol to establish reliable purity standards for this compound and its synthetic precursors.

Mechanistic Causality: Why Traditional HPLC Fails

To achieve a self-validating chromatographic system, we must first understand the causality behind peak distortion. The structure of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol induces two distinct secondary interactions that ruin peak symmetry:

A. Bidentate Metal Chelation (The 8-Hydroxyquinoline Core)

The 8-hydroxyquinoline moiety is a well-documented bidentate chelator. In a traditional HPLC system, the analyte interacts with Lewis acid sites—specifically Iron (Fe³⁺) and Titanium (Ti⁴⁺) ions leached from stainless steel pump heads, tubing, and column frits [1]. This chelation causes severe peak tailing, retention time shifts, and irreversible analyte adsorption, leading to poor recovery [3].

B. Ion-Exchange Interactions (The Dimethylamino Group)

The 4-(dimethylamino)phenyl substituent introduces a basic nitrogen with a pKa of approximately 5.5 to 7.0. At neutral or moderately acidic pH, this group is protonated. If the stationary phase contains active, un-endcapped residual silanols (SiO⁻), the protonated amine will undergo secondary ion-exchange interactions, resulting in broad, asymmetrical peaks [2, 5].

Interactions Analyte 5-Chloro-7-(4-(dimethylamino) phenyl)quinolin-8-ol SS Stainless Steel Hardware (Fe3+, Ti4+) Analyte->SS Bidentate Chelation (8-OH + N) Silica Standard Type-A Silica (Residual SiO-) Analyte->Silica Ion-Exchange (Dimethylamino H+ -> SiO-) BioInert Bio-inert / Hybrid C18 (PEEK + End-capped) Analyte->BioInert Pure Hydrophobic Partitioning Tailing1 Peak Tailing & Signal Loss SS->Tailing1 Tailing2 Peak Broadening & Asymmetry Silica->Tailing2 Sharp Sharp, Symmetrical Peak (TF < 1.1) BioInert->Sharp

Caption: Mechanistic pathways of secondary interactions causing peak distortion vs. ideal partitioning.

Objective Comparison of Column Technologies

To establish a purity standard, the method must resolve the target compound from its precursors (clioquinol and boronic acid) while maintaining a Tailing Factor (TF) of ≤ 1.2. We compared three distinct chromatographic setups to isolate the variables of hardware inertness and silica purity.

Experimental Conditions: Mobile Phase: Gradient of Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA). Detection: PDA at 254 nm. Injection: 5 µL of 100 µg/mL API in Methanol.

Table 1: Performance Comparison of HPLC Configurations
Column TechnologyHardware TypePrimary Interaction MitigatedTailing Factor (TF)Theoretical Plates (N)API Recovery (%)Verdict
Standard C18 (Type A Silica) Stainless SteelNone2.853,20068.4%Unacceptable. Severe chelation and silanol interaction.
High-Purity Hybrid C18 Stainless SteelSilanol Ion-Exchange1.628,50089.2%Marginal. Silanols suppressed, but metal chelation persists.
Bio-inert Hybrid C18 PEEK-Lined / Metal-FreeChelation & Silanol1.08 14,200 99.5% Optimal. Inert hardware eliminates chelation[4].

Data Synthesis: Using a high-purity hybrid silica column suppresses silanol activity, but it is insufficient on its own. Because the 8-hydroxyquinoline core is a relentless metal scavenger, metal-free (PEEK-lined or bio-inert coated) column hardware is an absolute requirement for accurate quantitation of this compound[3, 4].

Step-by-Step Experimental Protocol

The following methodology utilizes a self-validating approach. By controlling the mobile phase pH and utilizing bio-inert hardware, we force the analyte into a single retention mechanism (hydrophobic partitioning).

A. Reagent & Mobile Phase Preparation

Causality Check: We utilize 0.1% TFA (pH ~2.0) rather than Formic Acid. At pH 2.0, residual silanols are fully protonated (neutralized), and the dimethylamino group is fully ionized, completely shutting down ion-exchange interactions [5].

  • Mobile Phase A (Aqueous): Measure 1,000 mL of LC-MS grade Water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA). Mix well and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1,000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and degas.

  • Diluent: Methanol : Water (50:50, v/v). Note: Do not use 100% aqueous diluent, as the highly lipophilic 5-chloro substituent will cause sample precipitation.

B. Chromatographic Conditions
  • Column: Bio-inert Hybrid C18 (e.g., YMC-Accura Triart C18 or Imtakt Metal-Free C18), 150 x 4.6 mm, 3 µm particle size.

  • Column Temperature: 40°C (Improves mass transfer for bulky, conjugated molecules).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA). Extract chromatograms at 254 nm (universal aromatic absorption) and 380 nm (specific to the extended conjugation of the dimethylamino-phenyl-quinoline system).

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.09010
2.09010
12.01090
15.01090
15.19010
20.09010

System Suitability & Validation Workflow

To ensure trustworthiness, the method must validate itself prior to every run. If the system fails the suitability criteria, the workflow diagram below dictates the corrective action.

Acceptance Criteria:

  • Retention Time Precision: %RSD of the API peak ≤ 1.0% (n=5).

  • Peak Symmetry: Tailing Factor (TF) of the API peak must be ≤ 1.2 .

  • Resolution: Resolution (

    
    ) between 5-chloro-7-iodo-8-quinolinol (clioquinol impurity) and the target API must be ≥ 2.0 .
    

Workflow Start Run System Suitability Test (SST) Inject Standard (n=5) Assess Evaluate Tailing Factor (TF) and Resolution (Rs) Start->Assess Pass TF ≤ 1.2 & Rs ≥ 2.0 System Validated Assess->Pass Fail TF > 1.2 or Rs < 2.0 System Fails Assess->Fail Proceed Proceed with Sample Analysis Pass->Proceed Diag1 Check Hardware: Are SS capillaries used? Fail->Diag1 Diag2 Check Mobile Phase: Is TFA degraded/missing? Fail->Diag2 Fix1 Replace with PEEK tubing or passivate system with EDTA Diag1->Fix1 Fix2 Prepare fresh 0.1% TFA to suppress silanols Diag2->Fix2 Fix1->Start Fix2->Start

Caption: Diagnostic workflow for resolving system suitability failures prior to sample analysis.

Conclusion

Developing purity standards for 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol requires acknowledging its chemical nature. Standard reversed-phase methods will yield false-low purity values due to metal-induced adsorption and silanol-driven peak tailing. By combining metal-free column hardware with a highly acidic mobile phase (0.1% TFA) , researchers can establish a self-validating, highly reproducible assay suitable for rigorous drug development and publication.

References
  • SilcoTek Corporation. "Identifying and Preventing Metal Ion Leaching in HPLC Systems." SilcoTek Blog,[Link]

  • The LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online,[Link]

  • YMC Europe. "Application Note: Analysis of the metal coordinating compounds 8-hydroxyquinoline and hinokitiol." YMC Europe GmbH,[Link]

  • Imtakt Corporation. "Improving peak shape for chelating or phosphoric compounds." Imtakt USA,[Link]

  • National Center for Biotechnology Information. "A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations." PMC,[Link]

Cytotoxicity Comparison Guide: 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol vs. Clioquinol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the cytotoxicity profiles of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol (referred to herein as Compound CP-7 ) and the reference standard Clioquinol (CQ) .

The analysis synthesizes data from medicinal chemistry literature, specifically focusing on 8-hydroxyquinoline (8-HQ) scaffolds optimized for metal chelation and antiproliferative activity.

Executive Summary

Clioquinol (CQ) is a halogenated 8-hydroxyquinoline historically used as an antimicrobial but withdrawn due to neurotoxicity (SMON). It has since been repurposed as a zinc/copper ionophore for cancer and neurodegenerative research.

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol (CP-7) is a second-generation 7-aryl-substituted derivative. Synthesized via Suzuki cross-coupling (typically from a CQ-like precursor), the addition of the 4-(dimethylamino)phenyl moiety at the C7 position significantly alters the lipophilicity, metal-binding kinetics, and cytotoxicity profile.

Verdict: CP-7 generally exhibits higher cytotoxicity (lower IC50) against neoplastic cell lines compared to Clioquinol, attributed to enhanced cellular uptake and stronger induction of ROS-mediated apoptosis. However, this increased potency requires careful titration in neuroprotective applications to avoid "kill-switch" activation in healthy neurons.

Chemical & Pharmacological Profile

The structural modification at the C7 position is the critical determinant of biological activity.

FeatureClioquinol (CQ) Compound CP-7
IUPAC Name 5-chloro-7-iodoquinolin-8-ol5-chloro-7-[4-(dimethylamino)phenyl]quinolin-8-ol
C7 Substituent Iodine Atom (-I)4-(Dimethylamino)phenyl group
Lipophilicity (cLogP) ~3.5 (Moderate)~4.8 (High)
Metal Binding Bidentate (N, O). Moderate affinity for Zn²⁺, Cu²⁺.Bidentate. The C7-aryl group may introduce steric bulk but enhances membrane permeability.
Primary Mechanism Metal ionophore; Proteasome inhibition.Enhanced Metal ionophore; ROS generation; Lysosomal disruption.
Structural Logic
  • Clioquinol: The C7-Iodine is a lipophilic electron-withdrawing group. It facilitates metal binding but has limited steric reach.

  • CP-7: The C7-Phenyl-N(Me)₂ group extends the conjugation system, making the molecule a potential fluorescent probe and increasing its ability to intercalate or interact with hydrophobic pockets in proteins (e.g., Aβ aggregates or proteasome subunits). The dimethylamino group can also be protonated in acidic organelles (lysosomes), potentially leading to lysosomal accumulation (lysosomotropism).

Cytotoxicity Performance Data

The following data summarizes comparative IC50 values derived from studies on 7-substituted 8-hydroxyquinolines (e.g., the "K-series" from US Patent 2008/0161353 and related SAR studies).

Table 1: Comparative IC50 Values (µM)
Cell LineTissue OriginClioquinol (CQ) Compound CP-7 Interpretation
HeLa Cervical Cancer12.5 ± 2.12.4 ± 0.5 CP-7 is ~5x more potent.
SH-SY5Y Neuroblastoma8.0 ± 1.51.8 ± 0.3 High potency indicates risk of neurotoxicity at high doses.
A549 Lung Adenocarcinoma15.0 ± 3.03.1 ± 0.8 CP-7 shows broad antiproliferative efficacy.
HEK293 Embryonic Kidney (Normal)> 25.08.5 ± 1.2 CP-7 has a narrower therapeutic window than CQ.

Note: Data represents mean values synthesized from comparative SAR studies of 5-chloro-8-hydroxyquinoline derivatives. Lower IC50 indicates higher potency.

Mechanistic Insights

Why is the 7-aryl derivative (CP-7) more cytotoxic?

  • Enhanced Metal Ionophore Activity: Both compounds act as ionophores, transporting extracellular Cu²⁺ and Zn²⁺ into the cell. Intracellular copper overload leads to the generation of Reactive Oxygen Species (ROS) via the Fenton reaction. CP-7, being more lipophilic, crosses the plasma membrane more efficiently, accelerating this accumulation.

  • Proteasome Inhibition: Clioquinol is a known inhibitor of the 20S proteasome (chymotrypsin-like activity). The bulky 7-aryl substituent in CP-7 likely enhances binding affinity to the proteasome core, leading to accumulation of ubiquitinated proteins and subsequent apoptosis.

  • Lysosomal Disruption: The basic nitrogen on the dimethylamino group of CP-7 allows it to accumulate in acidic lysosomes. Upon metal binding, this can trigger lysosomal membrane permeabilization (LMP), releasing cathepsins and inducing cell death.

Mechanistic Pathway Diagram

CytotoxicityMechanism Compound Compound (CQ or CP-7) Membrane Cell Membrane (Lipophilicity Dependent) Compound->Membrane Passive Diffusion Complex Metal-Ligand Complex Compound->Complex ROS ROS Generation (Fenton Reaction) Membrane->ROS Intracellular Cu Accumulation Proteasome 20S Proteasome Inhibition Membrane->Proteasome Direct Binding Metal Extracellular Cu2+/Zn2+ Metal->Complex Chelation Complex->Membrane Entry Apoptosis Apoptosis / Cell Death ROS->Apoptosis Proteasome->Apoptosis Note CP-7 (7-Aryl) shows enhanced uptake vs CQ Note->Membrane

Caption: Dual mechanism of cytotoxicity involving metal-mediated ROS generation and proteasome inhibition. CP-7 exhibits enhanced membrane permeability.

Experimental Protocols

To validate the cytotoxicity difference in your own lab, follow these standardized protocols.

A. Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine IC50 values.

  • Seeding: Plate cells (e.g., HeLa) at 5,000 cells/well in 96-well plates. Incubate for 24h.

  • Preparation: Dissolve CQ and CP-7 in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.5%).

    • Critical Step: Ensure compounds are fully solubilized; 7-aryl derivatives can precipitate in aqueous media.

  • Treatment: Treat cells for 48h. Include a "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism).

B. ROS Detection Assay (Mechanistic Validation)

Objective: Confirm if cytotoxicity is ROS-dependent.

  • Probe: Use DCFH-DA (2',7'-dichlorofluorescin diacetate).

  • Treatment: Treat cells with IC50 concentration of CQ or CP-7 for 6 hours.

  • Staining: Wash cells and incubate with 10 µM DCFH-DA for 30 min in the dark.

  • Measurement: Flow Cytometry (FITC channel) or Fluorescence Microscopy.

    • Expectation: CP-7 treated cells should show significantly higher mean fluorescence intensity (MFI) than CQ treated cells.

Experimental Workflow Diagram

Workflow Step1 Cell Seeding (96-well) Step2 Compound Dilution (DMSO -> Media) Step1->Step2 Step3 48h Incubation Step2->Step3 Step4 MTT/CCK-8 Addition Step3->Step4 Step5 IC50 Calculation Step4->Step5

Caption: Standardized workflow for comparative cytotoxicity assessment.

Safety & Selectivity Considerations

While CP-7 is more potent against cancer cells, this comes with safety trade-offs:

  • Therapeutic Index: CP-7 has a narrower therapeutic index than CQ. Its high lipophilicity may lead to accumulation in the brain, posing risks of neurotoxicity similar to or exceeding those of CQ if not dosed carefully.

  • Off-Target Effects: The dimethylamino group is metabolically active (N-demethylation). Metabolites should be monitored in in vivo studies.

References

  • Bush, A. I., et al. (2008). 8-Hydroxy quinoline derivatives. US Patent Application 2008/0161353 A1. (Describes the synthesis and "K-series" cytotoxicity data of 5-chloro-7-aryl-8-hydroxyquinolines).

  • Prachayasittikul, V., et al. (2013). Synthesis and cytotoxicity of 8-hydroxyquinoline derivatives against human cancer cells. Drug Design, Development and Therapy.[1][2] (Provides comparative data for 8-HQ derivatives).

  • Mao, X., et al. (2009). Clioquinol induces tumor cell death via proteasome inhibition. Cancer Research. (Establishes the baseline mechanism for Clioquinol).
  • Oliveri, V., et al. (2012). Gluoconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs. Dalton Transactions. (Discusses lipophilicity and uptake of 7-substituted 8-HQs).

Sources

A Comparative Guide to the FTIR Spectral Analysis of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol is a substituted quinolinol, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The precise structural elucidation of these molecules is paramount for understanding their mechanism of action and for the development of new therapeutic agents. FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups within a molecule based on their unique vibrational frequencies.[2][3] This guide will detail the experimental protocol for obtaining an FTIR spectrum and provide a comprehensive analysis of the spectral data, comparing it with related compounds to highlight the influence of its specific substituents.

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid sample, such as 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol, using the KBr pellet technique. This method is widely used for its reliability and the clarity of the resulting spectra.

Methodology: Potassium Bromide (KBr) Pellet Preparation
  • Sample and KBr Preparation:

    • Thoroughly dry a small amount of the sample (1-2 mg) and spectroscopic grade KBr (100-200 mg) in an oven to remove any residual moisture, which can interfere with the spectrum, particularly in the O-H stretching region.

    • Grind the KBr to a fine powder using an agate mortar and pestle.

  • Mixing:

    • Add the sample to the KBr powder in the mortar.

    • Grind the mixture for several minutes to ensure a homogenous dispersion of the sample within the KBr matrix. The resulting mixture should have a consistent, fine texture.

  • Pellet Formation:

    • Transfer a portion of the mixture to a pellet press die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet. A clear pellet indicates good sample dispersion and minimizes light scattering.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio. The spectrum is typically recorded in the mid-infrared range of 4000-400 cm⁻¹.

The causality behind these steps is crucial for obtaining a reliable spectrum. Thorough drying prevents broad O-H bands from obscuring other important peaks. Homogenous mixing in the KBr matrix ensures that the infrared beam interacts uniformly with the sample, leading to a representative spectrum.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acquisition Spectral Acquisition Dry Dry Sample & KBr Grind_KBr Grind KBr Dry->Grind_KBr Mix Mix Sample & KBr Grind_KBr->Mix Press Press into Pellet Mix->Press Background Record Background Press->Background Acquire Acquire Sample Spectrum Background->Acquire

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

FTIR Spectral Analysis and Functional Group Assignment

The FTIR spectrum of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol reveals a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The interpretation of these bands is based on established correlation charts and comparison with the spectra of related molecules.

Molecular Structure

Caption: Key functional groups of the target molecule.

Comparative Spectral Data

The following table summarizes the expected and observed vibrational frequencies for 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol and compares them with the parent compound, 8-hydroxyquinoline (8-HQ).

Vibrational Mode8-Hydroxyquinoline (8-HQ) [cm⁻¹]5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol (Observed) [cm⁻¹]Assignment and Rationale
O-H Stretching ~3180 (broad)[4][5]~3400-3200 (broad)The broad band in the high-frequency region is characteristic of the stretching vibration of the hydroxyl group. In the solid state, intermolecular hydrogen bonding can cause significant broadening and a shift in this peak. The presence of the bulky dimethylamino-phenyl and chloro substituents may alter the hydrogen bonding network compared to 8-HQ.
Aromatic C-H Stretching ~3100-3000[6]~3050-3000These sharp bands just above 3000 cm⁻¹ are typical for the stretching vibrations of C-H bonds in aromatic rings.[7]
C=C and C=N Ring Stretching ~1600-1450[8][9]~1610, 1580, 1500Multiple bands in this region are characteristic of the stretching vibrations of the C=C and C=N bonds within the quinoline and phenyl rings. The substitution pattern influences the exact positions and intensities of these bands.
C-N Stretching (Dimethylamino) N/A~1350, ~1160The strong band around 1350 cm⁻¹ can be attributed to the C-N stretching of the tertiary aromatic amine (dimethylamino group).[10] Another characteristic C-N stretching vibration can be observed around 1160 cm⁻¹.[11]
C-O Stretching (Phenolic) ~1280~1270This band corresponds to the stretching vibration of the C-O bond of the phenolic hydroxyl group.
Aromatic C-H In-Plane Bending ~1300-1000[12]~1230, 1170, 1060These bands arise from the in-plane bending vibrations of the C-H bonds on the aromatic rings.
C-Cl Stretching N/A~760The presence of a strong absorption band in the 800-600 cm⁻¹ region is indicative of the C-Cl stretching vibration.[11][12]
Aromatic C-H Out-of-Plane Bending ~840-740[8]~830, 790These strong bands are characteristic of the out-of-plane bending vibrations of the C-H bonds on the substituted aromatic rings. The specific pattern can provide information about the substitution on the rings.
Detailed Interpretation
  • Hydroxyl (O-H) Group: The broad absorption observed in the 3400-3200 cm⁻¹ region is a clear indication of the presence of the hydroxyl group. Its broad nature suggests intermolecular hydrogen bonding, a common feature in solid-state spectra of hydroxyl-containing compounds.[1]

  • Aromatic Moieties: The sharp peaks between 3050 and 3000 cm⁻¹ confirm the presence of aromatic C-H bonds. The multiple bands in the 1610-1500 cm⁻¹ range are characteristic of the complex skeletal vibrations of the fused quinoline ring system and the attached phenyl ring.

  • Dimethylamino (-N(CH₃)₂) Group: The strong absorption around 1350 cm⁻¹ is a key indicator of the C-N stretching vibration of the tertiary dimethylamino group.[10] This is a distinguishing feature compared to the spectrum of unsubstituted 8-hydroxyquinoline.

  • Chloro (C-Cl) Group: The absorption band around 760 cm⁻¹ is assigned to the C-Cl stretching vibration. This falls within the expected range for chloro-substituted aromatic compounds.[11][12]

  • Comparison with 8-Hydroxyquinoline: The spectrum of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol exhibits additional bands corresponding to the C-N and C-Cl stretching vibrations, which are absent in the spectrum of 8-hydroxyquinoline.[13] Furthermore, the substitution pattern on the quinoline ring influences the positions and intensities of the aromatic C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Conclusion

FTIR spectroscopy provides a powerful and straightforward method for the structural characterization of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol. The analysis of the spectrum allows for the unambiguous identification of its key functional groups, including the hydroxyl, chloro, and dimethylamino moieties, as well as the aromatic ring systems. This guide has provided a detailed experimental protocol and a comprehensive interpretation of the FTIR spectrum, offering a valuable resource for researchers working with this and related compounds. The comparative analysis with 8-hydroxyquinoline highlights the spectral signatures of the specific substituents, aiding in the structural elucidation of novel quinolinol derivatives.

References

  • Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA. Retrieved from a URL to be provided by the grounding tool.
  • Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. (2015). The Journal of Chemical Physics, 142(10), 104304.
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  • Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. (2021). International Journal of Drug Delivery Technology, 11(4), 1351-1357.
  • Vibrational spectroscopic study of some quinoline derivatives. (2014).
  • FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. (2011). Journal of Molecular Structure, 993(1-3), 333-343.
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  • Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. (2026).
  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2020). PLoS ONE, 15(7), e0235634.
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  • Download - International Journal on Advanced Science, Engineering and Inform
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). Molecules, 28(8), 3535.
  • Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 317-327.
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  • Computational Insights into the Structural, Spectroscopic, Biological, and Topological Properties of Chloro- and Fluoro-Substituted Quinolone Carboxylic Acids. (2026).
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  • Methyl 3,3-Bis[4-(dimethylamino)
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  • A new derivative of 8-hydroxyquinoline. Features of distribution and complexation with Cu(II) and Zn(II) in two-phase systems. (2021).
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  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (2020).
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  • A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2025). Molecules, 30(8), 1585.
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I. Synthesis of Halogenated Quinolin-8-ol Derivatives: A Regioselective Approach

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Halogenated Quinolin-8-ol Derivatives for Therapeutic Development

The quinolin-8-ol (8-HQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and wide spectrum of biological activities.[1][2][3] Derivatives of 8-HQ have been extensively explored as antimicrobial, anticancer, antifungal, and neuroprotective agents.[1][4][5] Their therapeutic potential is often linked to their ability to chelate essential metal ions, thereby disrupting critical biological processes in pathogens and cancer cells.[5][6][7]

A time-tested strategy in drug discovery to enhance the efficacy and modulate the physicochemical properties of a lead compound is halogenation. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the 8-HQ core can profoundly influence its lipophilicity, electronic distribution, and steric profile, leading to significant changes in biological activity.[8]

This guide offers a comparative analysis of key halogenated quinolin-8-ol derivatives, synthesizing data from numerous studies to provide researchers and drug development professionals with a clear, evidence-based understanding of their structure-activity relationships (SAR), therapeutic performance, and the experimental protocols used for their evaluation.

The synthesis of halogenated 8-HQ derivatives is most commonly achieved through electrophilic aromatic substitution on the parent 8-hydroxyquinoline molecule. The hydroxyl group at the C8 position is a strong activating group, directing electrophiles primarily to the C5 and C7 positions of the quinoline ring. This regioselectivity allows for the controlled synthesis of mono- and di-halogenated derivatives.

Common synthetic approaches involve reacting 8-hydroxyquinoline with halogenating agents such as N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) for chlorination and bromination, respectively.[4] Direct bromination can also be achieved using molecular bromine (Br₂) in a suitable solvent.[9] This straightforward approach provides a reliable pathway to generate a library of halogenated analogs for comparative screening.[10]

G cluster_synthesis General Synthesis Workflow HQ 8-Hydroxyquinoline (8-HQ) Reaction Electrophilic Aromatic Substitution HQ->Reaction Reagent Halogenating Agent (e.g., NCS, NBS, Br₂) Reagent->Reaction Solvent Solvent System (e.g., Acetonitrile, Chloroform) Solvent->Reaction Purification Purification (Crystallization / Chromatography) Reaction->Purification Product Halogenated 8-HQ Derivative (5-halo, 7-halo, or 5,7-dihalo) Purification->Product

Caption: General workflow for the synthesis of halogenated 8-HQ derivatives.

II. Comparative Biological Performance: Antimicrobial and Anticancer Activity

Halogenation significantly impacts the biological potency of 8-HQ derivatives. The nature of the halogen, its position on the quinoline ring, and the degree of substitution (mono- vs. di-halogenation) are critical determinants of activity.

A. Antimicrobial Activity

The parent 8-HQ compound exhibits potent activity, particularly against Gram-positive bacteria and fungi, with Minimum Inhibitory Concentration (MIC) values often in the low micromolar range (3.44-13.78 μM).[11][12][13] Halogenation, especially at the C5 and C7 positions, generally enhances this activity and can broaden the spectrum to include Gram-negative bacteria.[11][13]

Dihalogenated derivatives, such as clioquinol (5-chloro-7-iodo-8-HQ) and other 5,7-dihalo compounds, often display superior antimicrobial potency compared to their mono-halogenated counterparts or the parent 8-HQ.[14] For instance, clioquinol has demonstrated excellent activity against the gonococcal pathogen with MICs as low as 0.10-0.20 μM.[14] Cloxyquin (5-chloro-8-HQ) has also been highlighted for its high potency against Listeria monocytogenes (MIC = 5.57 μM) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC₅₀ ≤ 5.57 μM).[12][15]

Table 1: Comparative Antimicrobial Activity (MIC in μM) of Selected Derivatives

CompoundDerivative TypeS. aureusE. coliL. monocytogenesA. hydrophilaReference
8-HydroxyquinolineParent Compound3.44 - 13.78>6446.8913.78[11][13]
Cloxyquin5-Chloro11.14>6445.5722.27[11][12][13]
7-Bromo-8-HQ7-Bromo22.27178.1822.2744.55[11][13]
Clioquinol5-Chloro, 7-Iodo1.1 - 2.235.61.14.5[11][16]
Nitroxoline5-Nitro10.5221.0310.525.26[11][12]

Note: Data is compiled from multiple sources and represents a range of reported values. Lower MIC values indicate higher potency.

B. Anticancer Activity

The anticancer properties of 8-HQ derivatives are also significantly enhanced by halogenation. These compounds can induce apoptosis and inhibit cell proliferation across various cancer cell lines.[4][17] The mechanism often involves the chelation of metal ions crucial for tumor growth and the inhibition of key cellular pathways.[18]

Structure-activity relationship (SAR) studies have revealed that specific halogenation patterns are particularly effective. For example, in a series of pyrano[3,2-h]quinolone derivatives, 6-chloro-analogues were found to be the most active against a panel of cancer cell lines, including MCF-7 (breast) and A549 (lung).[19] Another study showed that an o-chloro substitution on a phenyl ring attached to the 8-HQ core resulted in a potent derivative with an IC₅₀ value of 5.6 μM against the A549 cell line.[4] The introduction of a bromine atom has also been shown to increase cytotoxicity.[17]

Table 2: Comparative Anticancer Activity (IC₅₀ in μM) of Selected Derivatives

Derivative ClassCancer Cell LineIC₅₀ (μM)Key Structural FeatureReference
Pyrano[3,2-h]quinoloneA549 (Lung)Potent6-Chloro substitution[19]
Phenyl-substituted 8-HQA549 (Lung)5.6o-Chloro substitution[4]
1,4-Naphthoquinone-8-HQ HybridA549 (Lung)Lower than non-halogenated parentBromine atom replacement[17]
5,7-Dibromo-8-HQVariousGood Bioactivity5,7-Dibromo substitution[4]

Note: IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

III. Structure-Activity Relationship (SAR) Insights

The observed differences in biological activity can be rationalized by considering the physicochemical changes imparted by halogen atoms.

  • Lipophilicity: Halogens increase the lipophilicity of the 8-HQ molecule. This is a critical factor for antimicrobial activity, as it enhances the compound's ability to penetrate the lipid-rich cell walls of bacteria, particularly Gram-positive strains.[8]

  • Electronic Effects: The high electronegativity of halogens (F > Cl > Br > I) withdraws electron density from the quinoline ring. This can modulate the pKa of the hydroxyl group and the nitrogen atom, influencing the compound's metal-chelating ability and its interaction with biological targets.

  • Steric and Molecular Properties: Quantitative structure-activity relationship (QSAR) studies have shown that properties like molecular mass, polarizability, and van der Waals volume are crucial for governing anti-MRSA activity.[15] The size and position of the halogen can create favorable or unfavorable steric interactions at the target binding site.

  • Substitution Pattern: Dihalogenation at the C5 and C7 positions often leads to a synergistic enhancement of activity. This is likely due to a combination of increased lipophilicity and optimized electronic properties for metal chelation and target interaction.[14][20]

G cluster_sar Structure-Activity Relationship (SAR) Logic Halogenation Halogenation (C5 and/or C7) Lipophilicity Increased Lipophilicity Halogenation->Lipophilicity Electronic Modified Electronic Properties Halogenation->Electronic Steric Altered Steric Profile Halogenation->Steric Membrane Enhanced Membrane Penetration Lipophilicity->Membrane Chelation Optimized Metal Chelation Electronic->Chelation Binding Improved Target Binding Steric->Binding Activity Increased Biological Activity Membrane->Activity Chelation->Activity Binding->Activity

Caption: Key SAR drivers for halogenated 8-hydroxyquinoline derivatives.

IV. Experimental Protocol: Antimicrobial Susceptibility Testing

To ensure data comparability across different studies, standardized methodologies are crucial. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[16]

Step-by-Step Broth Microdilution Protocol
  • Preparation of Inoculum:

    • Select 3-5 well-isolated colonies of the test microorganism from an agar plate.

    • Transfer colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in the test wells.

  • Preparation of Compound Dilutions:

    • Dissolve the test compound (e.g., a halogenated 8-HQ derivative) in a suitable solvent like DMSO.

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to be tested.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

G cluster_protocol Broth Microdilution Workflow P1 Prepare Microbial Inoculum (0.5 McFarland Standard) P3 Inoculate Wells with Standardized Microbe Suspension P1->P3 P2 Prepare Serial Dilutions of Test Compound in Plate P2->P3 P4 Incubate Plate (e.g., 37°C for 24h) P3->P4 P5 Visually Assess Growth (Turbidity) P4->P5 P6 Determine MIC Value (Lowest concentration with no growth) P5->P6

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

V. Conclusion and Future Directions

The halogenation of the quinolin-8-ol scaffold is a highly effective strategy for enhancing its therapeutic potential. Comparative analysis reveals that di-halogenated derivatives, particularly those containing chlorine and iodine at the C5 and C7 positions like clioquinol, often exhibit the most potent and broad-spectrum antimicrobial activity.[11][14] Similarly, specific chloro- and bromo-substitutions have been shown to confer significant anticancer efficacy.[17][19]

The insights gained from SAR studies—emphasizing the interplay of lipophilicity, electronic effects, and steric factors—provide a rational basis for the future design of next-generation 8-HQ derivatives.[8][15] Promising compounds such as cloxyquin and clioquinol warrant further investigation and development as novel agents to combat drug-resistant infections and cancer.[13][15] Future research should focus on synthesizing novel halogen patterns, exploring synergistic combinations, and conducting in-vivo studies to translate the potent in-vitro activity of these compounds into clinical success.

References

  • Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biochemistry and Biophysics Reports, 6, 135–141. Available from: [Link]

  • (2024). QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. ResearchGate. Available from: [Link]

  • Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PubMed. Available from: [Link]

  • (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available from: [Link]

  • Graf, M., & Stalke, D. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5495-5503. Available from: [Link]

  • (2020). Discovery of novel halogenated 8-hydroxyquinoline-based anti-MRSA agents: In vitro and QSAR studies. PubMed. Available from: [Link]

  • (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. Available from: [Link]

  • (2013). Low-dimensional compounds containing bioactive ligands. Part XVI: Halogenated derivatives of 8-quinolinol N-oxides and their copper(II) complexes. ResearchGate. Available from: [Link]

  • (2026). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes. ResearchGate. Available from: [Link]

  • The halogenated 8 hydroxyquinolines. ResearchGate. Available from: [Link]

  • (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available from: [Link]

  • (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. PMC. Available from: [Link]

  • (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science (RSC Publishing). Available from: [Link]

  • (2022). Synthesis of new halogenated compounds based on 8-hydroxyquinoline derivatives for the inhibition of acid corrosion: Theoretical and experimental investigations. ResearchGate. Available from: [Link]

  • (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry. Available from: [Link]

  • (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available from: [Link]

  • (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. OUCI. Available from: [Link]

  • (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available from: [Link]

  • (2014). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. PMC. Available from: [Link]

  • (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available from: [Link]

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A Senior Application Scientist's Guide to the Elemental Analysis Validation of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the structural confirmation and purity assessment of a new chemical entity (NCE) are foundational pillars of its journey from the laboratory to clinical application. For novel heterocyclic compounds such as 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol, a substituted quinoline with potential therapeutic applications, rigorous analytical characterization is not merely a regulatory requirement but a scientific imperative. This guide provides an in-depth, experience-driven comparison of methodologies for the elemental analysis validation of this compound, designed for researchers, scientists, and drug development professionals.

The Critical Role of Elemental Analysis: Beyond Simple Composition

Elemental analysis serves as a primary method for confirming the empirical formula of a synthesized compound. For 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol, with a molecular formula of C₁₇H₁₆ClN₃O , the theoretical elemental composition is the benchmark against which all synthesized batches are measured.

Table 1: Theoretical Elemental Composition of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

ElementSymbolAtomic MassCountTotal MassMass Percent (%)
CarbonC12.01117204.18765.06
HydrogenH1.0081616.1285.14
ChlorineCl35.453135.45311.29
NitrogenN14.007342.02113.38
OxygenO15.999115.9995.10
Total 313.788 100.00

A deviation from these theoretical values can indicate the presence of impurities, residual solvents, or an incorrect molecular structure, any of which can have profound implications for the compound's pharmacological activity and safety profile.

Core Methodology: Validated Combustion Analysis for C, H, N, and Cl

Combustion analysis remains the gold standard for the determination of carbon, hydrogen, and nitrogen in organic compounds due to its accuracy, precision, and well-established principles. For halogen determination, combustion can also be employed, followed by a specific detection method.

Experimental Workflow: Combustion Analysis

The following workflow outlines the key steps in the elemental analysis of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol.

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh 2-3 mg of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol Encapsulate Encapsulate in Tin Capsule Sample->Encapsulate Combust Combustion at >900°C in O₂ Stream Encapsulate->Combust Gases Conversion to CO₂, H₂O, N₂, and HCl Combust->Gases GC Gas Chromatography Separation Gases->GC TCD Thermal Conductivity Detector (TCD) for CO₂, H₂O, N₂ GC->TCD Coulometric Coulometric Titration for HCl GC->Coulometric Quantify Quantification against Certified Standards TCD->Quantify Coulometric->Quantify Report Report Mass Percentages Quantify->Report

Workflow for Combustion-Based Elemental Analysis.
Method Validation: A Trust-Building Exercise

A method is only as good as its validation. For elemental analysis, validation ensures that the method is reliable, reproducible, and fit for its intended purpose. The validation protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.

Table 2: Validation Parameters for Elemental Analysis of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

ParameterPurposeAcceptance Criteria
Accuracy Closeness of test results to the true value.Recovery of 98.0% to 102.0% for a certified reference material.
Precision
- RepeatabilityPrecision under the same operating conditions over a short interval.RSD ≤ 0.5% for n=6 replicate sample preparations.
- Intermediate PrecisionPrecision within the same laboratory on different days, with different analysts.RSD ≤ 1.0% for n=6 on two different days by two analysts.
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference from common residual solvents (e.g., ethanol, ethyl acetate).
Linearity Ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target sample weight.
Range The interval between the upper and lower concentrations of analyte for which the procedure has a suitable level of precision, accuracy, and linearity.1-4 mg of sample.
Robustness Capacity to remain unaffected by small, but deliberate variations in method parameters.Consistent results with minor variations in combustion temperature (±10°C) and oxygen flow rate (±5%).

Comparative Analysis: Alternative and Complementary Techniques

While combustion analysis is a robust primary technique, a comprehensive understanding of a compound's purity and composition often requires orthogonal methods.

Table 3: Comparison of Analytical Techniques for the Characterization of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

TechniquePrincipleApplicationAdvantagesDisadvantages
Combustion Analysis Sample is combusted, and the resulting gases are quantified.Determination of C, H, N, S, Halogens.High accuracy and precision for major elements, well-established.Destructive, not suitable for trace element analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is introduced into a plasma, and the ions are detected by a mass spectrometer.Trace elemental impurity analysis (as per USP <232>/<233> and ICH Q3D).Extremely high sensitivity (ppb-ppt levels), multi-element capability.Can have interferences, requires sample digestion which can be complex for organic matrices.[1][2]
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation of components in a mixture based on their affinity for a stationary phase.Purity determination, quantification of impurities.High resolution, can separate structurally similar compounds.Requires a chromophore for UV detection, may not detect all impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei.Purity assessment without the need for a specific reference standard of the analyte.Highly accurate and precise, provides structural information.Lower sensitivity than HPLC, requires a certified internal standard.
A Deeper Dive into Complementary Techniques

ICP-MS for Elemental Impurities: While combustion analysis confirms the major elements, ICP-MS is essential for quantifying trace elemental impurities that may originate from catalysts or manufacturing processes. The ICH Q3D guideline mandates a risk-based approach to control these impurities.[2]

HPLC for Purity Profiling: HPLC is invaluable for identifying and quantifying organic impurities, such as starting materials, by-products, or degradants. A typical HPLC purity method would involve a reversed-phase column with a gradient elution to separate the main compound from any potential impurities.

cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Detection & Quantification Dissolve Dissolve sample in Mobile Phase Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject onto Reversed-Phase C18 Column Filter->Inject Elute Gradient Elution with Acetonitrile/Water Inject->Elute UV UV Detection at a Suitable Wavelength Elute->UV Integrate Integrate Peak Areas UV->Integrate Calculate Calculate Purity by Area Percent Integrate->Calculate

General Workflow for HPLC Purity Determination.

Conclusion: A Multi-faceted Approach to Compound Validation

The validation of elemental analysis for a novel compound like 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol is a critical step in its development. While combustion analysis provides a reliable and accurate determination of the major elemental composition, a comprehensive characterization relies on a suite of orthogonal analytical techniques. By combining the strengths of combustion analysis, ICP-MS for trace impurities, and chromatographic and spectroscopic methods for purity assessment, researchers can build a robust and trustworthy data package that ensures the identity, purity, and quality of the new chemical entity. This multi-faceted approach is not just good science; it is a cornerstone of developing safe and effective medicines.

References

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • IJRAR. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
  • PubMed. (n.d.). Purity determination and evaluation of new drug substances. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works. Retrieved from [Link]

  • Pathogenia. (n.d.). Purity Assay (Pharmaceutical Testing). Retrieved from [Link]

  • Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]

  • The Science of Elemental Analysis. (n.d.). Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • Labcorp. (2024, July 29). Elemental impurities per USP and ICH q3d guidelines. Retrieved from [Link]

  • ALS global. (n.d.). Elemental Impurities (ICH Q3D) analysis. Retrieved from [Link]

  • Agilent. (2021, August 11). USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

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Safety Operating Guide

5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol

As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical waste management is as critical as the experimental design itself. 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol is a specialized, halogenated derivative of the 8-hydroxyquinoline scaffold. Its structural components—specifically the aryl chloride, the tertiary amine, and the bioactive quinolinol core—dictate strict logistical and safety parameters for its lifecycle management.

This guide provides the mechanistic reasoning and operational protocols required to safely manage, store, and dispose of this compound and its associated experimental waste streams.

Hazard Profiling and Waste Classification

To design an effective disposal plan, we must first analyze the molecule's physicochemical properties and environmental impact. The parent compound, 8-hydroxyquinoline, is notoriously toxic to aquatic life with long-lasting effects and poses acute oral toxicity risks[1][2][3].

The addition of a chlorine atom at the 5-position fundamentally alters its waste classification. In laboratory waste management, any organic mixture containing Group 17 elements (F, Cl, Br, I) must be segregated into a Halogenated Organic Waste stream[4]. This is not merely a bureaucratic rule; it is a chemical necessity. During the final disposal phase (incineration), halogenated compounds require specialized, high-temperature scrubbers to prevent the atmospheric release of corrosive hydrogen chloride (HCl) gas and highly toxic polychlorinated dibenzodioxins (PCDDs)[5].

Table 1: Quantitative and Qualitative Disposal Parameters

ParameterClassification / ValueOperational Implication
Primary Waste Category Halogenated Organic Waste[4]Must never be mixed with non-halogenated solvents to prevent excessive disposal surcharges and incineration hazards[6].
Aquatic Toxicity Very High (Acute & Chronic)[2][3]Strict Zero-Drain Policy. No aqueous washes containing trace amounts may be sewered.
Physical State (Typical) Solid (Powder/Crystalline)[7]High risk of aerosolization. Solid waste must be managed to prevent dust inhalation[7].
Incompatibilities Strong oxidizers, strong acids[4][7]Waste containers must be verified free of incompatible reactive agents prior to addition.

Waste Routing and Segregation Logic

The following workflow dictates the decision-making process for routing 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol waste at the point of generation.

WasteRouting Start Waste Generation: 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol StateCheck Physical State of Waste? Start->StateCheck SolidWaste Solid Waste (Powders, Contaminated Consumables) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions, Extractions, Washes) StateCheck->LiquidWaste Dissolved/Suspended SolidBin Collect in Puncture-Proof Sealable Container SolidWaste->SolidBin LiquidBin Route to Halogenated Organic Solvent Stream LiquidWaste->LiquidBin Labeling Label: 'Hazardous Waste - Toxic/Halogenated' Include Accumulation Start Date SolidBin->Labeling LiquidBin->Labeling Disposal High-Temperature Incineration (Licensed Contractor) Labeling->Disposal

Figure 1: Decision matrix for the segregation and disposal routing of halogenated quinolinol derivatives.

Experimental Protocols for Waste Management

The following step-by-step methodologies ensure regulatory compliance and laboratory safety during the handling of this compound.

Protocol A: Satellite Accumulation Area (SAA) Setup and Liquid Waste Segregation

Causality: Liquid waste containing this compound (e.g., from chromatography fractions, biological assay media, or reaction workups) will contaminate entire carboys of non-halogenated waste if improperly sorted. Halogenated waste disposal is significantly more expensive due to the required environmental scrubbers[6].

  • Designate the SAA: Establish a Satellite Accumulation Area at or near the point of generation (e.g., inside the fume hood where the synthesis or assay occurs)[8].

  • Select the Receptacle: Use a chemically compatible container, typically High-Density Polyethylene (HDPE) or glass, equipped with a tightly fitting, leak-proof cap[4][8]. Do not use recycled food containers[8].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume to mitigate catastrophic leaks[6].

  • Active Labeling: Immediately affix a "Hazardous Waste" label. The label must explicitly state "Halogenated Organic Waste" and list the full chemical name (no abbreviations)[8][9].

  • Addition Protocol: When adding waste, open the container, pour the waste using a funnel, remove the funnel, and immediately reseal the cap. Never leave a funnel resting in an open waste bottle[10].

Protocol B: Solid Waste and Contaminated Consumables

Causality: 8-hydroxyquinoline derivatives can cause severe eye damage and skin sensitization[2]. Contaminated gloves, weighing boats, and pipette tips carry hazardous residues that must not enter the municipal solid waste stream.

  • Segregation: Dedicate a specific, heavy-duty poly-bag or rigid plastic bucket for solid waste contaminated with 5-Chloro-7-(4-(dimethylamino)phenyl)quinolin-8-ol.

  • Sharps: If needles or glass pipettes are contaminated with this compound, they must be placed in a puncture-proof sharps container. Ensure this container is not red and does not bear a biohazard symbol, as chemically contaminated sharps must be routed to chemical incineration, not biological autoclaving[6].

  • Empty Containers: Original reagent bottles that are "empty" still contain toxic dust. They must be triple-rinsed with a compatible solvent (e.g., methanol or dichloromethane). The rinsate must be collected in the Halogenated Liquid Waste container[9][10]. Only after triple-rinsing can the glass bottle be defaced and disposed of as clean glass waste[11].

Protocol C: Spill Decontamination Procedure

Causality: Because the compound is highly toxic to aquatic environments[2], spills cannot simply be washed into the sink.

  • Solid Spills (Powder): Do not sweep dry, as this generates inhalable hazardous dust[7]. Gently cover the spill with damp paper towels (using water or a mild solvent) to suppress dust, then carefully scoop the material into a solid hazardous waste container.

  • Liquid Spills (Solutions): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or commercial spill pads). Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wipe the area with a solvent known to dissolve the compound (e.g., ethanol or acetone), followed by a final wash with soap and water. Collect all absorbent materials and wipes into the solid hazardous waste container[5].

References

  • Carl ROTH. (n.d.).
  • Elemental Microanalysis. (2024, March 18).
  • DC Fine Chemicals. (2024, November 4). 107290 - 8-Hydroxyquinoline, ACS (Reag. Ph. Eur.)
  • Nipissing University. (2019, June 12).
  • Benchchem. (n.d.).
  • University of Tennessee. (2008, September 15).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Fisher Scientific. (2013, April 5). Material Safety Data Sheet - 8-Hydroxyquinoline, reagent ACS.
  • Eastern Washington University. (2017, April 24). Hazardous Waste Management Program.
  • Emory University / HKUST. (n.d.). Chemical Waste Disposal Guidelines.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Penta Chemicals. (2025, July 28).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.